3,5-Dibromo-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXVIRBOFKOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591203 | |
| Record name | 3,5-Dibromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100958-94-9 | |
| Record name | 3,5-Dibromo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Dibromo-2-methylbenzoic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This document outlines a three-step synthesis beginning with the readily available starting material, 2-methylaniline. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway are provided to assist researchers in the practical application of this chemical transformation.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2-methylaniline. The pathway involves:
-
Electrophilic Bromination: The initial step is the selective dibromination of 2-methylaniline at the positions ortho and para to the strongly activating amino group, yielding 3,5-Dibromo-2-methylaniline.
-
Sandmeyer Cyanation: The amino functionality of 3,5-Dibromo-2-methylaniline is then converted to a nitrile group through a Sandmeyer reaction, affording 3,5-Dibromo-2-methylbenzonitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the target compound, this compound.
This synthetic route is logical and employs well-established organic reactions, making it an accessible method for chemists.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product. Please note that the yields are representative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Representative Yield (%) |
| 2-Methylaniline | C₇H₉N | 107.15 | Liquid | -13 | - |
| 3,5-Dibromo-2-methylaniline | C₇H₇Br₂N | 264.95 | Solid | Not Reported | High |
| 3,5-Dibromo-2-methylbenzonitrile | C₈H₅Br₂N | 274.95 | Solid | Not Reported | Moderate to High |
| This compound | C₈H₆Br₂O₂ | 293.94 | Solid | Not Reported | High |
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of 3,5-Dibromo-2-methylaniline
Reaction Principle: This reaction is an electrophilic aromatic substitution where the amino group of 2-methylaniline directs the incoming bromine electrophiles to the ortho and para positions. The methyl group provides some steric hindrance, favoring substitution at the 3 and 5 positions.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-methylaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq.) in the same solvent to the stirred solution of 2-methylaniline via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).
-
Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium bisulfite to quench any excess bromine.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-Dibromo-2-methylaniline.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3,5-Dibromo-2-methylbenzonitrile via Sandmeyer Reaction
Reaction Principle: The Sandmeyer reaction involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.
Experimental Protocol:
-
Diazotization:
-
In a beaker, dissolve 3,5-Dibromo-2-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) and sodium cyanide (1.1 eq.) in water.
-
Warm the cyanide solution gently if necessary to achieve dissolution.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, heat the reaction mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3,5-Dibromo-2-methylbenzonitrile can be purified by column chromatography.
-
Step 3: Synthesis of this compound
Reaction Principle: This step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it saponifies the nitrile to a carboxylate salt, which can then be acidified to precipitate the carboxylic acid.
Experimental Protocol (Basic Hydrolysis):
-
In a round-bottom flask, suspend 3,5-Dibromo-2-methylbenzonitrile (1.0 eq.) in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).
-
Add a co-solvent like ethanol or isopropanol to aid in the solubility of the starting material.
-
Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution (if a wet pH paper is held at the condenser outlet).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH 1-2).
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Visualization of the Synthesis Pathway
The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental physicochemical data for 3,5-Dibromo-2-methylbenzoic acid is limited in publicly available literature. This guide provides predicted values and data from structurally similar compounds to offer a comprehensive analytical framework. It also includes detailed experimental protocols for the determination of these properties.
Chemical Identity and Structure
This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with two bromine atoms at the C3 and C5 positions and a methyl group at the C2 position. This substitution pattern is crucial in determining its electronic properties, acidity, and overall chemical behavior.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol [1] |
| Canonical SMILES | CC1=C(C=C(C=C1Br)C(=O)O)Br |
Physicochemical Properties
Table 2: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 3,5-Dibromo-4-methylbenzoic acid | 3-Bromo-2-methylbenzoic acid | 3,5-Dibromobenzoic acid |
|---|---|---|---|---|
| Appearance | Solid (Predicted) | White to off-white solid[2] | Solid[3] | White to Light yellow powder/crystal[4] |
| Melting Point | Data not available | 242 °C[2] | 152-156 °C[3] | 218-220 °C[5] |
| Boiling Point | Data not available | 374.6 ± 42.0 °C (Predicted)[2] | Data not available | 355.2 ± 32.0 °C (Predicted)[4] |
| pKa | Data not available | 3.59 ± 0.10 (Predicted)[2] | Data not available | 3.42 ± 0.10 (Predicted)[4] |
| Solubility | Data not available | Data not available | Data not available | Very faint turbidity in methanol[4] |
Spectroscopic Data Profile (Expected)
While experimental spectra for this compound are not available, its structure allows for the prediction of key spectroscopic features.
Table 3: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | -COOH Proton | > 10 ppm (broad singlet) |
| Aromatic Protons (2H) | 7.5 - 8.5 ppm (two doublets) | |
| -CH₃ Protons (3H) | 2.0 - 2.5 ppm (singlet) | |
| ¹³C NMR | -COOH Carbon | 165 - 175 ppm |
| Aromatic Carbons | 120 - 140 ppm | |
| -CH₃ Carbon | 15 - 25 ppm | |
| IR Spectroscopy | O-H stretch (Carboxylic acid) | 2500 - 3300 cm⁻¹ (broad)[6] |
| C=O stretch (Carboxylic acid) | 1680 - 1710 cm⁻¹ (strong)[6] | |
| C-Br stretch | 500 - 680 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 292, 294, 296 (due to Br isotopes) |
| | Key Fragment | [M-OH]⁺, [M-COOH]⁺ |
Experimental Protocols
The following sections detail the standard methodologies for determining the core physicochemical properties of a solid organic acid like this compound.
The melting point is a critical indicator of purity. For pure crystalline solids, it is typically a sharp, well-defined range.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Measurement: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate measurement.
-
Data Recording: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute near the expected melting point. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility provides insights into the polarity of the molecule and the presence of acidic or basic functional groups.
Protocol:
-
Solvent Selection: A panel of solvents with varying polarities and pH is used, typically including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether or dichloromethane.
-
Procedure: Approximately 20-30 mg of the compound is added to 1 mL of the chosen solvent in a test tube.
-
Observation: The mixture is agitated vigorously for 1-2 minutes. The sample is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve.
-
Interpretation:
-
Solubility in water suggests high polarity.
-
Insolubility in water but solubility in 5% NaOH indicates an acidic compound.
-
Solubility in 5% NaHCO₃ indicates a relatively strong acid (like a carboxylic acid).
-
Insolubility in water but solubility in 5% HCl indicates a basic compound (e.g., an amine).
-
Caption: Decision workflow for solubility testing.
The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.
Protocol:
-
Solution Preparation: A precise mass of the acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture) to create a solution of known concentration.
-
Titration Setup: A calibrated pH meter is submerged in the acid solution. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to dispense titrant into the acid solution.
-
Titration Process: The strong base is added to the acid solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa determination via titration.
References
- 1. scbt.com [scbt.com]
- 2. 67973-32-4 CAS MSDS (3,5-DIBROMO-4-METHYLBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. 3,5-二溴苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid
CAS Number: 67973-32-4
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. It consolidates essential physicochemical data, outlines a detailed experimental protocol for its synthesis via electrophilic bromination, and explores its potential applications in organic synthesis and medicinal chemistry. Safety and handling protocols are also detailed. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.
Note on Chemical Identification: The provided CAS number, 67973-32-4, corresponds to 3,5-Dibromo-4-methylbenzoic acid, also known as 3,5-Dibromo-p-toluic acid. This guide will focus on this specific compound.
Physicochemical and Spectroscopic Data
The properties of 3,5-Dibromo-4-methylbenzoic acid are crucial for its application in research and synthesis. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 67973-32-4 | [1] |
| Molecular Formula | C₈H₆Br₂O₂ | [1] |
| Molecular Weight | 293.94 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 242 °C | - |
| Boiling Point (Predicted) | 374.6 ± 42.0 °C at 760 mmHg | - |
| Topological Polar Surface Area | 37.3 Ų | - |
| LogP (Predicted) | 3.21822 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 1 | - |
| Rotatable Bonds | 1 | - |
Synthesis Protocol
The primary method for the synthesis of 3,5-Dibromo-4-methylbenzoic acid is the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid). The following is a representative experimental protocol adapted from procedures for similar halogenated benzoic acids and the synthesis of its methyl ester.[2][3]
Materials and Equipment
-
4-methylbenzoic acid (p-toluic acid)
-
Bromine (Br₂)
-
Iron powder (Fe) or Ferric Bromide (FeBr₃) as a catalyst
-
Glacial Acetic Acid
-
Methanol
-
10% Sodium Thiosulfate solution
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 equivalent) in glacial acetic acid. Add a catalytic amount of iron powder or ferric bromide.
-
Bromination: From the dropping funnel, slowly add a solution of bromine (2.2 equivalents) dissolved in glacial acetic acid to the reaction mixture with continuous stirring at room temperature.
-
Reaction Progression: After the addition is complete, continue stirring for 30 minutes at room temperature. Subsequently, heat the mixture to 80°C for 1 hour to ensure the completion of the dibromination.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.
-
Quenching: Neutralize any unreacted bromine by adding a 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and inorganic salts.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure 3,5-Dibromo-4-methylbenzoic acid.[2][3]
Synthesis Workflow Diagram
Applications in Research and Drug Development
3,5-Dibromo-4-methylbenzoic acid is primarily utilized as an intermediate in organic synthesis.[1] The presence of two bromine atoms and a carboxylic acid group on the aromatic ring makes it a versatile building block for more complex molecules.
Role as a Synthetic Intermediate
The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. The bromine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes the compound valuable for creating diverse molecular scaffolds.
Potential in Medicinal Chemistry
While specific biological activities of 3,5-Dibromo-4-methylbenzoic acid are not extensively documented, the halogenated benzoic acid motif is present in numerous biologically active compounds.[4] The structural features of this molecule suggest its potential as a scaffold for the development of novel therapeutic agents.[4]
-
Anticancer Agents: The benzoic acid scaffold is a component of many anticancer drugs. Derivatives could be synthesized to target key signaling proteins like kinases.[4]
-
Anti-inflammatory Agents: Benzoic acid derivatives have been investigated for their anti-inflammatory properties. This compound could serve as a starting point for developing new anti-inflammatory drugs.[4]
-
Ion Channel Ligands: Structurally related benzoic acid derivatives have been studied as ligands for ion channels, such as TRPC6, which are implicated in various physiological processes.[5]
Conceptual Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for utilizing 3,5-Dibromo-4-methylbenzoic acid in a drug discovery program.
References
Technical Guide: Structure Elucidation of 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3,5-Dibromo-2-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of a proposed synthetic route and predicted spectroscopic data based on established principles and analysis of analogous compounds. This document serves as a robust framework for the synthesis and characterization of this compound in a laboratory setting.
Molecular Structure
The chemical structure of this compound is presented below. The elucidation of this structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Chemical structure of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves the direct bromination of 2-methylbenzoic acid. While selective bromination can be challenging, the use of a suitable brominating agent and catalyst under controlled conditions can favor the formation of the desired 3,5-dibromo isomer.
Experimental Protocol: Bromination of 2-Methylbenzoic Acid
Materials:
-
2-Methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
-
Sodium sulfite
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Carefully add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Quench any remaining bromine with a saturated solution of sodium sulfite.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.8 - 8.0 | d |
| H-6 | 7.6 - 7.8 | d |
| -CH₃ | 2.5 - 2.7 | s |
| -COOH | 10.0 - 13.0 | br s |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2 | 138 - 142 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 122 - 127 |
| C-6 | 130 - 135 |
| -CH₃ | 20 - 25 |
| -COOH | 165 - 170 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=O (Carboxylic Acid) | 1680 - 1710 |
| C=C (Aromatic) | 1450 - 1600 |
| C-Br | 500 - 600 |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| Ion | Predicted m/z |
| [M]⁺ | 294, 296, 298 (Isotopic pattern for 2 Br) |
| [M-OH]⁺ | 277, 279, 281 |
| [M-COOH]⁺ | 249, 251, 253 |
Structure Elucidation Workflow
The process of confirming the structure of the synthesized product would follow a logical progression of analytical techniques.
Caption: Logical workflow for the structure elucidation of this compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis of a synthesized sample. The proposed synthesis protocol is based on established chemical principles and may require optimization for yield and purity. This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted with appropriate safety precautions.
In-Depth Technical Guide: Physicochemical Properties of 3,5-Dibromo-2-methylbenzoic Acid
This document provides the core physicochemical properties of 3,5-Dibromo-2-methylbenzoic acid, intended for researchers, scientists, and professionals in drug development. The data presented is based on established chemical principles and data from isomeric compounds, as direct experimental values for this specific molecule were not found in the conducted literature search.
Quantitative Data Summary
The molecular formula and weight are fundamental parameters for any chemical compound, crucial for experimental design, stoichiometric calculations, and analytical characterizations. The following table summarizes these key quantitative data points for this compound. For comparative purposes, data for the isomeric compound 3,5-Dibromo-4-methylbenzoic acid is also included.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₆Br₂O₂ | 293.94 |
| 3,5-Dibromo-4-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94[1] |
The molecular formula for this compound is determined from its chemical structure. The molecular weight is calculated based on the atomic weights of its constituent elements. The data for the related isomer, 3,5-Dibromo-4-methylbenzoic acid, is provided as a reference from available chemical databases.[1]
Note on Experimental Protocols and Visualizations:
-
Experimental Protocols: As this guide focuses on the fundamental molecular properties derived from the chemical structure, detailed experimental protocols for determination are not applicable.
-
Signaling Pathways and Workflows: The scope of this document is limited to the chemical properties of the specified molecule and does not extend to biological signaling pathways or experimental workflows. Therefore, diagrammatic visualizations using DOT language are not relevant to the presented information.
References
Solubility of 3,5-Dibromo-2-methylbenzoic Acid in Organic Solvents: An In-depth Technical Guide
Disclaimer: Publicly available literature does not contain specific quantitative solubility data for 3,5-Dibromo-2-methylbenzoic acid. This guide provides an inferred solubility profile based on the known solubility of structurally similar compounds, alongside standardized experimental protocols for determining solubility.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the anticipated solubility of this compound in various organic solvents. The document outlines predicted solubility characteristics, a detailed experimental protocol for solubility determination, and a logical workflow for solubility screening.
Predicted Solubility Profile
The solubility of a compound is largely governed by the principle of "like dissolves like." this compound possesses a polar carboxylic acid group capable of hydrogen bonding, and a larger, nonpolar dibromomethylphenyl moiety. This structure suggests that its solubility will be influenced by both the polarity and hydrogen-bonding capacity of the solvent.
Based on data for other substituted benzoic acids, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | The polar nature of these solvents can solvate the carboxylic acid group, though the absence of a hydroxyl group for hydrogen donation may result in slightly lower solubility compared to alcohols. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton, but the overall polarity is lower than that of alcohols and polar aprotic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have some polarity to interact with the solute, but lack strong hydrogen bonding capabilities. |
| Aromatic | Toluene, Benzene | Low | While the aromatic ring of the solute can interact with the solvent via π-stacking, the overall polarity of these solvents is low, making it difficult to solvate the polar carboxylic acid group. |
| Nonpolar | Hexane, Cyclohexane | Very Low | The significant mismatch in polarity between the highly polar carboxylic acid group and the nonpolar solvent will result in poor solubility. |
| Aqueous | Water | Very Low | The large, nonpolar dibromomethylphenyl group will dominate, leading to poor solubility in water despite the presence of the carboxylic acid group. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.
-
Chromatographic Method (e.g., HPLC-UV): Dilute the filtered solution with a known volume of a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method with a calibration curve.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
Workflow for Solubility Screening in Drug Development
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity (NCE) like this compound in a drug discovery and development setting.
Caption: A logical workflow for solubility assessment in drug discovery.
A Comprehensive Technical Guide on 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Dibromo-2-methylbenzoic acid, focusing on its physicochemical properties, experimental protocols for its characterization, and its synthetic pathway. This document is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₆Br₂O₂ | 293.94 | Data not available |
| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 152-156 |
| 3,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 218-220 |
| 3,5-Dibromo-4-methylbenzoic acid | C₈H₆Br₂O₂ | 293.94 | 242 |
| 2-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 134-136 |
| 3,5-Dibromo-4-methoxybenzoic acid | C₈H₆Br₂O₃ | 309.94 | 226-229[1] |
| Methyl 3,5-dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | 17-18 |
Experimental Protocol: Melting Point Determination
The determination of a compound's melting point is a fundamental technique for assessing its purity.[2]
Objective: To determine the melting point range of a solid organic compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Solid organic compound sample
-
Spatula[2]
-
Mortar and pestle (optional, for pulverizing crystals)
-
Heating bath fluid (e.g., mineral oil or silicone oil for Thiele tube)
Procedure:
-
Sample Preparation:
-
Ensure the organic compound is a fine, dry powder. If necessary, pulverize the crystals using a mortar and pestle.
-
Take a capillary tube and press the open end into the powdered sample.[4]
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[3][5]
-
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated holder.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the Thiele tube containing the heating oil, ensuring the oil level is above the side arm.[3]
-
-
Measurement:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.
-
Allow the apparatus to cool and then begin a new measurement with a fresh sample.
-
Heat the sample slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[2][4]
-
-
Data Recording:
-
The melting point is recorded as a range from the temperature of initial melting to the temperature of complete melting.
-
A pure compound will typically have a sharp melting range of 0.5-1.0°C. An impure sample will exhibit a depressed and broader melting range.
-
Synthetic Pathway for this compound
A plausible synthetic route to this compound can be extrapolated from the synthesis of related brominated benzoic acids. A common method involves the electrophilic bromination of a substituted benzoic acid precursor. The following diagram illustrates a logical workflow for the synthesis of this compound from 2-methylbenzoic acid.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Data for 3,5-Dibromo-2-methylbenzoic Acid: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, a complete set of experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for 3,5-Dibromo-2-methylbenzoic acid could not be located. Therefore, the requested in-depth technical guide with quantitative data tables and detailed experimental protocols for this specific compound cannot be provided at this time.
For researchers, scientists, and drug development professionals seeking to work with this compound, this data gap highlights the need for its synthesis and thorough characterization. The following sections outline the general experimental protocols and the expected spectral characteristics based on the analysis of structurally similar compounds. This information can serve as a foundational guide for future experimental work.
Predicted Spectroscopic Characteristics
While specific quantitative data is unavailable, the structural features of this compound allow for the prediction of its key spectroscopic characteristics. These predictions are based on established principles of NMR, IR, and mass spectrometry and data from analogous substituted benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and carboxylic acid protons. The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons will likely appear as a singlet further upfield (typically δ 2.0-2.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The aromatic carbons will appear in the range of δ 120-145 ppm, with the carbons bearing the bromo substituents being significantly shifted. The methyl carbon will be the most upfield signal (typically δ 15-25 ppm).
Infrared (IR) Spectroscopy
The FT-IR spectrum of solid this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often showing hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, and its mass would correspond to the molecular weight of this compound (C₈H₆Br₂O₂). Due to the presence of two bromine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1 would be a key identifying feature. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45).
General Experimental Protocols
For researchers planning to synthesize and characterize this compound, the following general protocols for spectroscopic analysis can be adapted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent will depend on the solubility of the compound.
-
Cap the tube and gently agitate or use a vortex mixer until the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the spectrum using standard instrument parameters for ¹H and ¹³C NMR.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
Sample Preparation and Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal and anvil thoroughly after the measurement.
Mass Spectrometry (MS)
Sample Preparation (for Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further to an appropriate concentration for the instrument being used.
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the resulting spectrum for the molecular ion peak, isotopic patterns, and characteristic fragmentation patterns.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
While a comprehensive technical guide on the spectroscopic data of this compound cannot be provided due to the current lack of available experimental data, this document offers a predictive overview and general methodologies to aid researchers in its future synthesis and characterization. The provided workflow and predicted spectral features can serve as a valuable starting point for any scientific investigation involving this compound. The scientific community would benefit from the publication of a complete and verified set of spectroscopic data for this compound to facilitate its use in research and development.
Navigating the Acquisition and Synthesis of 3,5-Dibromo-2-methylbenzoic Acid: A Technical Guide for Researchers
Securing 3,5-Dibromo-2-methylbenzoic Acid: Custom Synthesis Providers
Given that this compound is not a standard catalog item, researchers must engage with a contract research organization (CRO) or a custom synthesis company. These organizations specialize in producing non-commercial compounds on a fee-for-service (FFS) or full-time equivalent (FTE) basis.[1] The selection of a suitable partner depends on the required scale, purity, and the complexity of the synthesis. Below is a summary of reputable companies offering custom organic synthesis services.
| Company Name | Key Services Offered | Scale | Specializations |
| Life Chemicals | Custom synthesis, medicinal chemistry, compound libraries, process development.[2] | mg to kg | Heterocyclic chemistry, multi-step synthesis, drug discovery support.[2] |
| Enamine | Custom synthesis of building blocks, scaffolds, and screening compounds.[3] | mg to kg | Complex organic synthesis, asymmetric synthesis, peptide synthesis.[3] |
| Taros Chemicals | Discovery chemistry, custom synthesis, process R&D, scale-up.[4] | mg to multi-kg | Complex, multi-step, and enantioselective synthesis; polymer and dyestuff chemistry.[4] |
| Tocris Bioscience | Custom synthesis of complex organic molecules, APIs, building blocks.[5] | mg to kg | Amino acids, peptides, nucleosides, heterocycles, asymmetric synthesis.[5] |
| CalChem Synthesis | Custom synthesis, medicinal chemistry, process R&D, scale-up.[6] | Not specified | Organic molecules, building blocks, APIs, drug conjugates.[6] |
| Aurora Fine Chemicals | Custom organic synthesis for drug discovery and research institutions.[7] | Not specified | Complex, multi-step syntheses.[7] |
| Apex Molecular | Custom and contract synthesis, medicinal chemistry support, API synthesis.[8] | mg to kg | Highly potent APIs, metabolite and stable-labeled compounds.[8] |
| Atlanchim Pharma | Custom synthesis, isolation by purification, analytical chemistry.[9] | Not specified | Heterocycles, carbohydrates, chiral molecules, steroids, alkaloids.[9] |
A Plausible Synthetic Route: Electrophilic Bromination of 2-Methylbenzoic Acid
A viable method for the synthesis of this compound is the direct electrophilic bromination of 2-methylbenzoic acid. The carboxyl group is a deactivating, meta-directing substituent, while the methyl group is an activating, ortho-, para-directing substituent.[10][11] In this case, the directing effects of the two groups are synergistic, favoring substitution at the positions meta to the carboxyl group and ortho/para to the methyl group, which correspond to the 3- and 5-positions.
A plausible experimental protocol for this synthesis is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methylbenzoic acid
-
Liquid bromine (Br₂)
-
Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Sodium bisulfite (NaHSO₃) solution (10% w/v)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas trap (containing a solution of sodium bisulfite to neutralize HBr gas), add 2-methylbenzoic acid and concentrated sulfuric acid.
-
Stir the mixture at room temperature until the 2-methylbenzoic acid is completely dissolved.
-
Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the mixture.
-
Cool the flask in an ice bath.
-
Slowly add liquid bromine dropwise from a dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 20-24 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Decolorize the mixture by adding a 10% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to yield pure this compound.
-
Dry the purified product under vacuum.
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive.
-
The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the gas trap is functioning correctly.
Summary of a Hypothetical Synthesis Protocol
| Parameter | Value |
| Starting Material | 2-Methylbenzoic acid |
| Reagents | Bromine (Br₂), Iron (Fe) or Iron(III) bromide (FeBr₃), Sulfuric Acid (H₂SO₄) |
| Solvent | Sulfuric Acid |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 20-24 hours |
| Work-up Procedure | Quenching with ice water, decolorization with sodium bisulfite, filtration. |
| Purification Method | Recrystallization |
Workflow for Custom Synthesis and Application in Research
The process of obtaining and utilizing a custom-synthesized compound like this compound in a research project, such as drug discovery, follows a structured workflow. This involves initial project evaluation, selection of a synthesis partner, the synthesis and purification process, and subsequent application in experimental assays. The following diagram illustrates this general workflow.
Conclusion
While this compound is not a commercially available stock chemical, it can be procured through custom synthesis by specialized contract research organizations. This guide provides researchers with a practical framework for obtaining this compound, including a plausible and detailed synthetic protocol. The provided workflow illustrates the integration of custom-synthesized molecules into a drug discovery or chemical development pipeline. By leveraging the expertise of custom synthesis providers, researchers can access a wider range of chemical structures, thereby accelerating innovation and the development of new technologies and therapeutics. The strategic use of brominated benzoic acid derivatives continues to be a promising avenue in medicinal chemistry and materials science.[13][14]
References
- 1. biopharmguy.com [biopharmguy.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Custom Synthesis - Enamine [enamine.net]
- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]
- 6. Custom Synthesis | San Diego | California | USA | [calchemsynthesis.com]
- 7. aurorafinechemicals.com [aurorafinechemicals.com]
- 8. apexmolecular.com [apexmolecular.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
An In-depth Technical Guide on the Reactivity of Bromine Atoms in 3,5-Dibromo-2-methylbenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the two bromine atoms in 3,5-Dibromo-2-methylbenzoic acid, a key intermediate in the synthesis of various high-value chemical entities. The document outlines the predicted differential reactivity of the bromine atoms at the C3 and C5 positions in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This prediction is based on a thorough review of steric and electronic effects reported for analogous substituted dihalobenzenes. While direct experimental data for this specific molecule is scarce in publicly available literature, this guide provides detailed, generalized experimental protocols for achieving selective mono-functionalization, which can be adapted and optimized by researchers. The guide also includes visualizations of key reaction pathways and experimental workflows to aid in practical application.
Introduction
This compound is a polysubstituted aromatic compound with two reactive bromine sites, offering a versatile platform for the synthesis of complex molecules. The ability to selectively functionalize one bromine atom over the other is crucial for the efficient synthesis of pharmaceutical intermediates and other fine chemicals. This guide aims to provide a detailed understanding of the factors governing this selectivity and to offer practical guidance for researchers working with this compound.
Predicted Reactivity of the Bromine Atoms
The reactivity of the bromine atoms at the C3 and C5 positions in this compound during palladium-catalyzed cross-coupling reactions is primarily influenced by a combination of steric and electronic factors.
-
Steric Effects: The methyl group at the C2 position exerts significant steric hindrance on the adjacent bromine atom at the C3 position. This steric bulk is expected to impede the approach and coordination of the bulky palladium catalyst complex, thereby reducing the reactivity of the C3-Br bond. In contrast, the bromine atom at the C5 position is sterically unencumbered.
-
Electronic Effects:
-
The methyl group is an electron-donating group (EDG) and acts as an ortho, para-director in electrophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling, which involves oxidative addition of the catalyst to the C-Br bond, the electron-donating nature of the methyl group can influence the electron density at the adjacent C3-Br bond.
-
The carboxylic acid group is an electron-withdrawing group (EWG) and a meta-director. It deactivates the aromatic ring towards electrophilic attack but its electronic influence on the reactivity of the C-Br bonds in nucleophilic cross-coupling reactions is more complex.
-
Key Cross-Coupling Reactions and Methodologies
The selective functionalization of the C5-Br bond can be achieved using common palladium-catalyzed cross-coupling reactions. The following sections provide generalized experimental protocols that can serve as a starting point for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. To achieve selective mono-arylation at the C5 position of this compound, careful control of reaction conditions is necessary.
Table 1: Generalized Conditions for Selective Mono-Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Vinyl-boronic acid | 1.0 - 1.2 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 1-5 mol% |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous and degassed |
| Temperature | 80-100 °C | Monitor by TLC/LC-MS |
| Reaction Time | 2-24 hours | Optimization required |
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material or optimal formation of the mono-coupled product, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-bromo-5-aryl-2-methylbenzoic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective mono-amination at the C5 position is anticipated under controlled conditions.
Table 2: Generalized Conditions for Selective Mono-Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Amine | Primary or secondary amine | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 2-6 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 90-110 °C | Monitor by TLC/LC-MS |
| Reaction Time | 4-24 hours | Optimization required |
Experimental Protocol:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq.) to the mixture.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed or optimal mono-amination is achieved.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the 3-amino-5-bromo-2-methylbenzoic acid derivative.
Visualizations
Predicted Regioselective Suzuki-Miyaura Coupling
Caption: Predicted pathway for selective mono-Suzuki-Miyaura coupling at the C5 position.
General Experimental Workflow for Selective Cross-Coupling
Caption: General workflow for selective palladium-catalyzed cross-coupling reactions.
Conclusion
The selective functionalization of this compound is a key step in the synthesis of various complex organic molecules. This technical guide provides a strong predictive framework for the reactivity of its two bromine atoms, suggesting that the C5 position is more susceptible to palladium-catalyzed cross-coupling due to the steric hindrance imposed by the ortho-methyl group. The generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid starting point for researchers to develop specific, optimized procedures for the synthesis of mono-substituted derivatives. Further experimental validation is encouraged to confirm the predicted selectivity and to refine the reaction conditions for specific substrates.
Methodological & Application
3,5-Dibromo-2-methylbenzoic Acid: A Versatile Intermediate for Organic Synthesis in Drug Discovery
Introduction
3,5-Dibromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a benzoic acid core with two bromine atoms and a methyl group, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atoms are amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides and esters, which are common linkages in many pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potential therapeutic agents.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 67973-32-4 (for 3,5-Dibromo-4-methylbenzoic acid) | [1] |
| Molecular Formula | C₈H₆Br₂O₂ | [1] |
| Molecular Weight | 293.94 g/mol | [1] |
| Appearance | White to off-white solid (expected) | |
| Solubility | Expected to be soluble in methanol, ethanol, and DMSO |
Synthesis of this compound
A plausible method for the synthesis of this compound is the direct bromination of 2-methylbenzoic acid. This protocol is adapted from the synthesis of similar dibrominated benzoic acid derivatives.[2]
Reaction Scheme:
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-methylbenzoic acid
-
Bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃)
-
Glacial acetic acid
-
10% Sodium thiosulfate solution
-
Round-bottom flask with reflux condenser and dropping funnel
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
From a dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Applications in Organic Synthesis
This compound is an excellent substrate for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds.
Amide Bond Formation
The carboxylic acid functionality can be readily converted to amides, which are prevalent in many biologically active molecules.
Protocol 2: Synthesis of N-Aryl Amide Derivatives
This protocol is adapted from the synthesis of benzamide derivatives using standard coupling reagents.[3][4]
Caption: Workflow for N-Aryl Amide Synthesis.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Amide Coupling of Benzoic Acid Analogs: [3]
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | 78 |
Fischer Esterification
The synthesis of ester derivatives can be achieved through acid-catalyzed esterification.
Protocol 3: Fischer Esterification
This is a general protocol for the acid-catalyzed esterification of benzoic acids.[4]
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Organic solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.
a) Suzuki-Miyaura Coupling
This reaction is used to form C-C bonds with aryl or vinyl boronic acids.[5]
Protocol 4: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the base (3.0 eq), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Potential Therapeutic Applications
While direct biological activity data for derivatives of this compound are limited, the structural motifs are present in various bioactive molecules, suggesting potential applications in drug discovery.
Anticancer Agents: The benzoic acid scaffold is a common feature in many anticancer agents.[6] Derivatives of this compound could be designed as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, structurally related benzamide derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[4]
Caption: Potential inhibition of the FGFR1 signaling pathway.
Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties.[6] The structural features of this compound could be exploited to develop novel anti-inflammatory agents.
Antimicrobial Agents: The presence of bromine atoms on an aromatic ring can confer significant antimicrobial properties.[7] Derivatives of this compound could be investigated for their potential as antibacterial and antifungal agents.
Representative Biological Activity Data for a Downstream Product (FGFR1 Inhibitor C9, a benzamide derivative): [4]
| Cell Line (NSCLC) | IC₅₀ (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Conclusion
This compound is a highly functionalized and versatile intermediate with significant potential in organic synthesis and drug discovery. The presence of multiple reactive sites allows for the straightforward synthesis of a diverse library of compounds for biological screening. The detailed protocols provided herein serve as a guide for researchers to explore the utility of this valuable building block in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dibromo-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving 3,5-Dibromo-2-methylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, as the two bromine atoms allow for selective functionalization, leading to the synthesis of complex biaryl and poly-aryl structures. These motifs are prevalent in biologically active molecules and advanced materials.[1][2]
The sterically hindered nature of this compound, with a methyl group ortho to the carboxylic acid and bromine atoms, presents unique challenges. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. This guide offers a comprehensive overview of the reaction, including a general protocol, a summary of typical reaction conditions, and visual aids to illustrate the catalytic cycle and experimental workflow.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide.[3] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-limiting step.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
While specific conditions for this compound require optimization, the following protocol is a robust starting point adapted from established procedures for sterically hindered and di-substituted aryl bromides.[5][6]
General Procedure for Mono-Arylation of this compound
This protocol outlines a typical setup for the selective coupling of one bromine atom with an arylboronic acid. Controlling the stoichiometry of the boronic acid is key to achieving mono-substitution.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).
-
Addition of Reagents: Add the base to the reaction vessel, followed by the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[6]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Data Presentation: Optimization of Reaction Conditions
Achieving optimal yields for the Suzuki coupling of this compound requires careful tuning of several parameters. The following table summarizes typical conditions and provides a starting point for optimization, based on literature for similar sterically hindered aryl bromides.[7][8][9] The yield is highly dependent on the specific arylboronic acid used.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 65-80 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 18 | 75-90 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 8 | 80-95 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | THF/H₂O (3:1) | 80 | 24 | 70-85 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 78-92[6] |
Notes on Optimization:
-
Catalyst and Ligand: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often improve catalytic activity and yield.[6]
-
Base: The choice of base is critical. Stronger bases like K₃PO₄ and Cs₂CO₃ can be more effective than K₂CO₃, especially for less reactive aryl bromides.[8]
-
Solvent: Aprotic polar solvents like dioxane, DMF, and toluene are commonly used. The addition of water can sometimes accelerate the reaction.[9]
-
Temperature: Reaction temperatures typically range from 80-120 °C. Microwave irradiation can often shorten reaction times significantly.
Applications in Drug Discovery and Development
The biaryl carboxylic acid scaffold synthesized from this compound is a "privileged structure" in medicinal chemistry.[10] These structures are found in numerous pharmaceuticals, including anti-inflammatory agents, antihypertensives, and anticancer drugs.[1][2] The ability to readily diversify the aryl group via Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.[2] The carboxylic acid moiety provides a handle for further chemical modification or can act as a key binding group to biological targets.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of a wide range of heterocyclic compounds. The presence of two bromine atoms at positions meta to the carboxylic acid and ortho and para to the methyl group, along with the carboxylic acid functionality itself, provides multiple reactive sites for the construction of complex molecular architectures. These structural features make it an attractive starting material for the development of novel pharmaceutical agents and other bioactive molecules. Benzoic acid and its derivatives have long been recognized for their importance in medicinal chemistry, serving as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This document provides detailed protocols for the potential application of this compound in the synthesis of various heterocyclic systems. While specific literature examples for this exact starting material are limited, the following protocols are based on well-established synthetic methodologies for structurally related compounds.[4]
Data Presentation
The following table summarizes potential synthetic transformations and the expected classes of heterocyclic products that could be synthesized from this compound. The yields and specific conditions are hypothetical and would require experimental optimization.
| Starting Material | Reaction Type | Potential Heterocyclic Product | Reagents and Conditions (Proposed) |
| This compound | Amide Coupling followed by Intramolecular Cyclization | Dibromo-dihydroquinolone | 1. Substituted aniline, EDC, HOBt, DMF; 2. Polyphosphoric acid, heat |
| This compound | Palladium-Catalyzed Amination | Dibromo-N-aryl anthranilic acid derivative | Arylamine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, heat |
| This compound | Esterification and subsequent reaction | Dibromo-benzoxazinone | 1. SOCl₂, then substituted aminophenol; 2. Acetic anhydride, heat |
Experimental Protocols
Protocol 1: Proposed Synthesis of Dibromo-dihydroquinolone Derivatives
This protocol describes a potential pathway to quinolone-type structures, which are known for their broad-spectrum antibacterial activity.[5][6] The synthesis involves an initial amide coupling followed by an intramolecular cyclization.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Step 2: Intramolecular Cyclization
-
Add the purified amide from Step 1 to polyphosphoric acid.
-
Heat the mixture at a high temperature (e.g., 140-160 °C) for several hours.
-
Monitor the reaction by TLC.
-
Carefully pour the hot mixture onto ice.
-
Neutralize the solution with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Proposed Palladium-Catalyzed Synthesis of N-Aryl Anthranilic Acid Derivatives as Heterocycle Precursors
This protocol outlines a general method for the synthesis of N-aryl anthranilic acid derivatives, which are precursors to acridones and other important heterocyclic systems, via a Buchwald-Hartwig amination reaction.[4]
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 eq) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add the aryl amine (1.2 eq) to the mixture.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the solvent.
-
Acidify the filtrate with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Mandatory Visualization
Synthetic Workflow for Heterocycle Precursors from this compound
Caption: Proposed synthetic pathways from this compound.
General Signaling Pathway Inhibition by Quinolone Derivatives
Caption: Mechanism of action for quinolone-type antibacterial agents.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Protocol for the Bromination of 2-Methylbenzoic Acid: An Application Note for Researchers
Introduction
This application note provides detailed protocols for the bromination of 2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document outlines methodologies for both aromatic ring bromination and benzylic bromination, offering researchers a selection of protocols to achieve desired regioselectivity. The directing effects of the electron-donating methyl group (ortho-, para-directing) and the electron-withdrawing carboxylic acid group (meta-directing) on the aromatic ring influence the position of bromination in electrophilic aromatic substitution reactions. This note summarizes quantitative data from various methods, presents detailed experimental procedures, and includes workflow diagrams for clarity.
Overview of Bromination Strategies
The bromination of 2-methylbenzoic acid can be directed to either the aromatic ring or the benzylic position of the methyl group, depending on the chosen reagents and reaction conditions.
-
Electrophilic Aromatic Substitution: This approach introduces a bromine atom onto the benzene ring. The position of substitution is governed by the directing effects of the existing methyl and carboxyl substituents. Common reagents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS) in the presence of a strong acid.
-
Benzylic Bromination: This method involves the substitution of a hydrogen atom on the methyl group with a bromine atom. This reaction typically proceeds via a free radical mechanism and is often initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS).
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for different bromination protocols of 2-methylbenzoic acid, allowing for easy comparison of the methods.
Table 1: Electrophilic Aromatic Bromination of 2-Methylbenzoic Acid
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Major Isomer(s) | Isomer Ratio (5-bromo:3-bromo) | Overall Yield (%) |
| Bromine (Br₂) | Concentrated H₂SO₄ | 25 | 20 | 5-bromo-2-methylbenzoic acid, 3-bromo-2-methylbenzoic acid | 62:38 (crude)[1] | 97 (crude)[1] |
| 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione | Concentrated H₂SO₄ | Room Temp. | 5 | 5-bromo-2-methylbenzoic acid | Not specified | 88[1] |
Note: The crude product from the Br₂/H₂SO₄ method can be purified by recrystallization from ethanol to yield 5-bromo-2-methylbenzoic acid with a 91:9 isomer ratio and a total yield of 38.5%[1].
Table 2: Benzylic Bromination of Toluene Derivatives (as a reference for 2-methylbenzoic acid)
| Substrate | Brominating Agent | Initiator/Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| p-Nitrotoluene | Bromine (Br₂) | Iron powder | 75-80 | 2 | 2-Bromo-4-nitrotoluene | 86-90[2] |
| Toluene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / CCl₄ | Reflux | Not specified | Benzyl bromide | Not specified |
| 2,6-Dimethylbenzoic acid | Sodium bromate / HBr | Light (200-750 nm) | Not specified | Not specified | 2-(Bromomethyl)-6-methylbenzoic acid | High |
Experimental Protocols
Protocol for Electrophilic Aromatic Bromination: Synthesis of 5-Bromo-2-methylbenzoic Acid
This protocol is adapted from a procedure utilizing bromine and concentrated sulfuric acid[1].
Materials:
-
2-Methylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Bromine (Br₂)
-
Ice water
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, dissolve 10.00 g (73.45 mmol) of 2-methylbenzoic acid in 15 mL of concentrated sulfuric acid at room temperature.
-
Slowly add 17.6 g (110.14 mmol) of bromine dropwise over 10 minutes.
-
Stir the reaction mixture at 25°C for 20 hours.
-
Pour the reaction solution into 60 mL of ice water to precipitate the product.
-
Filter the solid, wash with 20 mL of water, and air-dry overnight to obtain the crude product.
-
For purification, dissolve the crude product (3 g) in ethanol (9 mL) at 70°C.
-
Cool the solution to 20°C and stir for 30 minutes, then cool to 10°C or lower for 3 hours to induce crystallization.
-
Filter the precipitated crystals and air-dry at 60°C to obtain purified 5-bromo-2-methylbenzoic acid.
Protocol for Benzylic Bromination (General Procedure using NBS)
This is a general protocol for benzylic bromination, which can be adapted for 2-methylbenzoic acid. The reaction of p-methylbenzoic acid with NBS in CCl₄ results in the formation of 4-(bromomethyl)benzoic acid[3][4].
Materials:
-
2-Methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide) or a UV lamp
Procedure:
-
In a round-bottom flask, dissolve the 2-methylbenzoic acid in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture with stirring. If using photochemical initiation, irradiate the flask with a UV lamp.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described bromination protocols.
Caption: Experimental workflows for aromatic and benzylic bromination.
Caption: Logical relationship of reagents to bromination products.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-methylbenzoic acid is a versatile synthetic building block possessing two reactive bromine atoms, which can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable precursor in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of the carboxylic acid and methyl groups offers additional sites for modification and can influence the regioselectivity of the coupling reactions and the properties of the final products.
These application notes provide detailed protocols for common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as they would be applied to this compound. It is important to note that while specific experimental data for this exact substrate is limited in the available literature, the following protocols are based on well-established procedures for structurally similar dihaloaromatic compounds and serve as a robust starting point for reaction optimization.
Key Reaction Pathways
The primary methods for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. The key transformations discussed are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with aryl or vinyl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for palladium-catalyzed cross-coupling reactions of dihaloaromatic acids. These serve as a guideline for the development of specific protocols for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 24 |
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 8 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (4) | Toluene | 70 | 12 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine (3) | DMF | 80 | 10 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.5) | Toluene | 100 | 16 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.2) | 1,4-Dioxane | 110 | 20 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (3) | t-BuOH | 90 | 24 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the mono- or diarylation of this compound with an arylboronic acid. Selective mono-arylation can often be achieved by controlling the stoichiometry of the boronic acid and the reaction time.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 to 2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general method for the coupling of terminal alkynes with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 to 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N bond formation between this compound and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 to 2.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes: Derivatization of the Carboxylic Acid Group in 3,5-Dibromo-2-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid functional group of 3,5-Dibromo-2-methylbenzoic acid. This compound serves as a valuable scaffold in medicinal chemistry and organic synthesis. The presence of two bromine atoms allows for further functionalization via cross-coupling reactions, while the carboxylic acid group is a key handle for creating diverse libraries of esters and amides to explore structure-activity relationships (SAR). Due to the steric hindrance imposed by the ortho-methyl group, selection of appropriate reaction conditions is critical for achieving high yields. This document outlines three primary derivatization strategies: esterification, amidation, and conversion to acyl chloride, complete with step-by-step protocols, comparative data, and experimental workflows.
Derivatization Strategies
The carboxylic acid moiety of this compound can be converted into several key functional groups. The most common and useful derivatives are esters, amides, and acyl chlorides. Acyl chlorides are highly reactive intermediates typically used immediately for subsequent reactions, particularly for the synthesis of esters and amides under mild conditions.
Caption: Key derivatization pathways for this compound.
Experimental Protocols & Data
Esterification via Fischer-Speier Method
Fischer-Speier esterification is a classic acid-catalyzed method that is effective for producing simple alkyl esters. Due to the steric hindrance from the ortho-methyl group in the target compound, this reaction may require elevated temperatures and longer reaction times compared to unhindered benzoic acids.[1][2] Microwave-assisted heating can be a highly effective alternative to conventional reflux to shorten reaction times.[1]
Caption: General workflow for Fischer-Speier esterification.
Protocol 1: Synthesis of Methyl 3,5-Dibromo-2-methylbenzoate
-
Reaction Setup: In a dry round-bottom flask, add this compound (1.0 eq). Add a large excess of anhydrous methanol (30-50 equivalents), which serves as both the reactant and solvent.[3]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by recrystallization (e.g., from methanol/water) or by column chromatography on silica gel to obtain the pure methyl ester.[3]
Table 1: Typical Data for Fischer Esterification of Substituted Benzoic Acids
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 3,5-dibromo-4-methoxybenzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95 | [3] |
| Ethyl 3,5-dibromo-4-methoxybenzoate | Ethanol | Conc. H₂SO₄ | 6 - 8 | 80 - 90 | [3] |
| Methyl 4-bromo-2-methylbenzoate | Methanol | Conc. H₂SO₄ | - | - | [5] |
Note: Yields for this compound may be lower or require longer reaction times due to increased steric hindrance.
Amidation via EDC/HOBt Coupling
Amidation is a fundamental transformation in drug discovery. For substrates like this compound, using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) provides a reliable method for forming amide bonds under mild conditions.[6][7] HOBt acts to suppress side reactions and minimize racemization if chiral amines are used.[6]
Caption: General workflow for EDC/HOBt mediated amidation.
Protocol 2: General Procedure for Amide Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 2: Reagents for Amide Coupling Reactions
| Component | Reagent | Typical Equivalents | Purpose | Reference |
|---|---|---|---|---|
| Carboxylic Acid | This compound | 1.0 | Substrate | - |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 | Nucleophile | [6] |
| Coupling Agent | EDC or DCC | 1.2 - 1.5 | Activates carboxylic acid | [2][6] |
| Additive | HOBt | 1.2 | Suppresses side reactions | [6] |
| Base | DIPEA or TEA | 2.0 | Scavenges HCl byproduct | [7] |
| Solvent | DMF or DCM | - | Anhydrous reaction medium |[6] |
Conversion to Acyl Chloride
The conversion of the carboxylic acid to a more reactive acyl chloride is a common strategy to facilitate subsequent reactions with weak nucleophiles. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The resulting acyl chloride is typically moisture-sensitive and is often used in the next step without purification.[8][9]
Caption: Workflow for the synthesis of acyl chlorides using thionyl chloride.
Protocol 3: Synthesis of 3,5-Dibromo-2-methylbenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, 5-10 equivalents), which also acts as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) can be used with 2-3 equivalents of SOCl₂. A catalytic amount of DMF (1-2 drops) can accelerate the reaction.[10][11]
-
Reaction: Heat the mixture to reflux (for neat SOCl₂, the boiling point is ~76 °C) for 2-4 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.[9]
-
Isolation: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride by distillation, followed by evaporation under reduced pressure.
-
Next Step: The resulting crude 3,5-Dibromo-2-methylbenzoyl chloride is a highly reactive liquid or low-melting solid and should be used immediately under anhydrous conditions for the next synthetic step (e.g., reaction with an alcohol or amine).
Table 3: Common Reagents for Acyl Chloride Formation
| Reagent | Formula | Typical Conditions | Byproducts | Reference |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in DCM, reflux | SO₂(g), HCl(g) | [8][9] |
| Oxalyl Chloride | (COCl)₂ | DCM, cat. DMF, RT | CO(g), CO₂(g), HCl(g) | [8] |
| Phosphorus(V) Chloride | PCl₅ | Neat, cold | POCl₃, HCl(g) | [9] |
| Phosphorus(III) Chloride | PCl₃ | Neat, gentle warming | H₃PO₃ | [9] |
Note: Thionyl chloride and oxalyl chloride are generally preferred as their byproducts are gaseous, simplifying purification.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of 3,5-Dibromo-2-methylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of two bromine atoms on the aromatic ring provides reactive sites for various cross-coupling reactions, while the carboxylic acid and methyl groups offer further opportunities for chemical modification. This strategic placement of functional groups makes it a key starting material for the construction of heterocyclic scaffolds present in a range of biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a piperidine-substituted isoindolin-1-one, a core structure found in novel cyclic amide derivatives with potential therapeutic applications.
Data Presentation
The following table summarizes the key transformation and yield for the initial preparation of the ethyl ester of this compound, a crucial first step for its subsequent use in amide bond formation.
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Methylbenzoic acid | This compound ethyl ester | Bromine, Ethanol, Sulfuric acid | Not specified in detail | Not specified | Not specified | 10 |
Note: The reported yield corresponds to the combined bromination and esterification of 2-methylbenzoic acid. The subsequent multi-step synthesis to the final pharmaceutical intermediate has an overall yield of 64%.
Experimental Protocols
The following protocols are adapted from a patented synthetic route for a novel cyclic amide derivative.[1][2]
Protocol 1: Synthesis of this compound ethyl ester
This protocol describes the preparation of the ethyl ester of this compound, which is a key intermediate for the subsequent amidation reaction.
Materials:
-
2-Methylbenzoic acid
-
Bromine
-
Ethanol
-
Concentrated Sulfuric Acid
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
The synthesis begins with the bromination of 2-methylbenzoic acid, followed by esterification. While the patent does not provide a detailed, stepwise protocol for this specific transformation, a general procedure for the bromination of a substituted benzoic acid followed by Fischer esterification is typically employed.
-
The bromination is carried out by treating 2-methylbenzoic acid with a brominating agent, such as elemental bromine, in the presence of a suitable solvent.
-
Following bromination, the resulting this compound is esterified. This is achieved by refluxing the acid in ethanol with a catalytic amount of concentrated sulfuric acid.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up by neutralizing the acid catalyst, extracting the product into an organic solvent, and washing with brine.
-
The crude ethyl ester is then purified, typically by column chromatography, to yield this compound ethyl ester.[1][2]
Protocol 2: Synthesis of a Piperidine-Substituted Isoindolin-1-one Intermediate
This protocol details the use of this compound ethyl ester in the synthesis of a key pharmaceutical intermediate.[1]
Materials:
-
This compound ethyl ester
-
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Suitable solvent (e.g., DMF or DMSO)
-
Base (e.g., Triethylamine or DIPEA)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound ethyl ester (1.0 eq) in a suitable anhydrous solvent.
-
Add tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq) and a suitable base (2.0 eq) to the reaction mixture.
-
The reaction mixture is heated to a temperature sufficient to drive the amidation and subsequent cyclization to form the isoindolin-1-one ring. The exact temperature and reaction time will need to be optimized and monitored by TLC or LC-MS.
-
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product, tert-Butyl 4-((5,7-dibromo-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate, is purified by column chromatography. The overall yield for this multi-step process from the ethyl ester is reported to be 64%.[1]
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of the pharmaceutical intermediate.
Caption: Synthetic pathway for a piperidine-substituted isoindolin-1-one.
Caption: Experimental workflow for isoindolin-1-one synthesis.
References
Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1] Its mild reaction conditions and broad functional group tolerance make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3,5-Dibromo-2-methylbenzoic acid with terminal alkynes. The presence of two bromine atoms offers the potential for selective mono- or di-alkynylation, providing a pathway to a diverse range of substituted benzoic acid derivatives. The ortho-methyl group introduces steric hindrance that can influence the reactivity of the adjacent bromine atom, offering opportunities for regioselective synthesis. Furthermore, the carboxylic acid functionality provides a handle for further synthetic modifications or for imparting desirable physicochemical properties in drug discovery applications.
Key Reaction Pathways
The primary reaction pathway involves the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne. The reaction can be controlled to favor either mono- or di-alkynylation by adjusting the stoichiometry of the alkyne and the reaction conditions. A copper-free Sonogashira protocol is also presented as an alternative to mitigate potential issues associated with copper catalysis, such as alkyne homocoupling.
A general workflow for the Sonogashira coupling experiment is depicted below.
References
Application Notes and Protocols for 3,5-Dibromo-2-methylbenzoic Acid in Materials Science
Disclaimer: Direct applications of 3,5-Dibromo-2-methylbenzoic acid in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar molecules, such as other substituted benzoic acids, in the synthesis of advanced materials. The experimental procedures and expected material properties are therefore hypothetical and intended to serve as a foundational guide for researchers.
Introduction
This compound is an aromatic carboxylic acid featuring two bromine substituents and a methyl group. This unique combination of functional groups makes it a promising, yet underexplored, building block for the synthesis of novel materials. The carboxylic acid moiety can act as a ligand for the construction of metal-organic frameworks (MOFs) or be converted into other functional groups for polymerization. The bromine atoms can serve as sites for post-synthetic modification or impart flame-retardant properties to the resulting materials. The methyl group can influence the solubility of precursors and the packing of polymer chains, potentially leading to materials with enhanced processability and amorphous characteristics.
This document outlines potential applications of this compound in the synthesis of a custom Metal-Organic Framework (MOF) and a high-performance aromatic polyamide. Detailed hypothetical protocols for their synthesis and characterization are provided, along with expected material properties based on analogous systems.
Potential Application I: Ligand for Custom Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound makes it a suitable organic linker for the solvothermal synthesis of MOFs. The resulting MOF, hereafter referred to as DBM-MOF-Zn, could exhibit interesting properties for applications in gas storage, catalysis, and sensing. The presence of bromine atoms on the linker could enhance the framework's affinity for specific guest molecules through halogen bonding.
Hypothetical Properties of DBM-MOF-Zn
The following table summarizes the expected physicochemical properties of a hypothetical zinc-based MOF synthesized with this compound as the organic linker. These values are extrapolated from literature on zinc-based MOFs synthesized with other substituted benzoic acids.
| Property | Predicted Value | Reference Compound(s) for Analogy |
| BET Surface Area | 900 - 1600 m²/g | Zinc-MOF with 4-dimethylaminobenzoic acid (1532.58 m²/g)[1][2], Interpenetrated MOF-5 (950–1100 m² g−1)[3] |
| Pore Volume | 0.30 - 0.50 cm³/g | Zinc-MOF with 4-dimethylaminobenzoic acid (0.36 cm³/g)[1][2] |
| Thermal Stability (TGA) | Stable up to 350 °C in an inert atmosphere | MOFs with aromatic carboxylic acid ligands often show high thermal stability[1][2] |
Experimental Protocol: Solvothermal Synthesis of DBM-MOF-Zn
This protocol describes a general method for the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Add the zinc nitrate solution dropwise to the linker solution while stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 0.1°C/min.
-
Collect the resulting crystals by decantation of the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 80°C for 12 hours.
-
Characterize the product using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) analysis.
Potential Application II: Monomer for High-Performance Aromatic Polyamides
This compound can be chemically modified to produce a monomer for the synthesis of a specialty aromatic polyamide. The general strategy involves the reduction of one bromine atom to a hydrogen, followed by the conversion of the other bromine atom to an amino group, and finally, conversion of the carboxylic acid to an acyl chloride. The resulting monomer can then be polymerized to yield a high-performance polyamide, herein referred to as DBM-PA. The presence of the remaining bromine atom is expected to enhance the polymer's flame retardancy, while the methyl group may improve its solubility and processability.
Hypothetical Properties of DBM-PA
The following table presents the anticipated thermal and mechanical properties of the hypothetical DBM-PA, based on data from various aromatic polyamides reported in the literature.
| Property | Predicted Value | Reference Compound(s) for Analogy |
| Glass Transition Temp. (Tg) | 240 - 320 °C | Aromatic polyamides with bulky side groups (236-298 °C)[4], Aromatic polyamides with triphenylamine units (245–322 °C)[5] |
| Decomposition Temp. (Td, 10%) | > 450 °C in N₂ | Aromatic polyamides with tetrabromophthalimide side chains (>475 °C)[4], Fluorinated aromatic polyamides (490-535 °C)[4] |
| Tensile Strength | 70 - 110 MPa | Aromatic polyamides with triphenylphosphine oxide structures (72.5–87.3 MPa)[5], Fluorinated aromatic polyamides (up to 115 MPa)[4] |
| Tensile Modulus | 2.0 - 3.0 GPa | Aromatic polyamides with triphenylphosphine oxide structures (2.35–2.87 GPa)[5], Fluorinated aromatic polyamides (2.7-3.2 GPa)[4] |
| Elongation at Break | 5 - 10 % | Aromatic polyamides with triphenylphosphine oxide structures (5.3–9.5 %)[5] |
Experimental Protocol: Synthesis of DBM-PA
This multi-step protocol outlines the hypothetical synthesis of the DBM-PA polymer, starting from this compound.
Part A: Monomer Synthesis
A plausible, albeit complex, synthetic route to the monomer, 3-amino-5-bromo-2-methylbenzoyl chloride, is proposed. This would likely involve several steps including selective reduction and amination, followed by conversion to the acid chloride. A detailed protocol for this multi-step synthesis is beyond the scope of this document. For the purpose of illustrating the polymerization, we will assume the successful synthesis of this monomer.
Part B: Polymerization
This protocol describes the low-temperature solution polycondensation of the hypothetical 3-amino-5-bromo-2-methylbenzoyl chloride monomer.
Materials:
-
3-amino-5-bromo-2-methylbenzoyl chloride (hypothetical monomer)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 3-amino-5-bromo-2-methylbenzoyl chloride monomer in anhydrous NMP containing LiCl (5% w/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the stirred solution.
-
Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Precipitate the polymer by pouring the viscous solution into methanol in a blender.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
-
Characterize the polymer using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC), TGA, and Differential Scanning Calorimetry (DSC).
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of the interpenetrated MOF-5 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3,5-Dibromo-2-methylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described method is a robust and scalable electrophilic aromatic substitution reaction utilizing elemental bromine and a Lewis acid catalyst. This protocol is intended for use by qualified researchers and professionals in a laboratory or manufacturing setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of two bromine atoms on the aromatic ring provides reactive handles for further functionalization through cross-coupling reactions, while the carboxylic acid and methyl groups offer additional sites for chemical modification. A reliable and scalable synthesis of this compound is therefore of significant interest to the drug development and chemical industries. The following protocol details a method for the large-scale production of this compound via the direct bromination of 2-methylbenzoic acid.
Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
Materials:
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2-Methylbenzoic Acid
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Bromine (Br₂)
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Iron(III) Bromide (FeBr₃), anhydrous
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Glacial Acetic Acid
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Sodium Thiosulfate (Na₂S₂O₃)
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Sodium Bicarbonate (NaHCO₃)
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Sodium Chloride (NaCl)
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Ethyl Acetate
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Hexanes
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
Equipment:
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Large-scale glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe
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Heating mantle
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Ice bath
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Large Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
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In a clean and dry large-scale glass reactor, charge 2-methylbenzoic acid (1.0 eq).
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Add glacial acetic acid to dissolve the starting material completely.
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Carefully add anhydrous iron(III) bromide (0.05 eq) to the stirred solution.
-
-
Bromination:
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In a dropping funnel, charge bromine (2.2 eq) and dilute with a small amount of glacial acetic acid.
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Add the bromine solution dropwise to the stirred reaction mixture at room temperature over a period of 2-3 hours. The reaction is exothermic, and the temperature should be monitored.
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After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a large container of ice-cold water with vigorous stirring.
-
Quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any remaining acetic acid and inorganic salts.
-
-
Purification:
-
Transfer the crude solid to a large beaker and add a saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities. Stir for 30 minutes.
-
Filter the solid again and wash with deionized water until the pH of the filtrate is neutral.
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For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Data Presentation
Table 1: Reagent Quantities for Large-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Quantity (for 1 kg of Starting Material) |
| 2-Methylbenzoic Acid | 136.15 | 1.0 | 1.00 kg |
| Bromine (Br₂) | 159.81 | 2.2 | 2.58 kg (0.83 L) |
| Iron(III) Bromide (FeBr₃) | 295.56 | 0.05 | 108 g |
| Glacial Acetic Acid | 60.05 | - | 5.0 L |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 188-192 °C |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A face shield is also recommended.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Dispose of all chemical waste in accordance with local regulations.
Conclusion
The protocol described in this application note provides a scalable and efficient method for the synthesis of this compound. By following these detailed steps, researchers and drug development professionals can reliably produce this important intermediate for their synthetic needs. Careful adherence to the safety precautions is essential for the safe execution of this procedure.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dibromo-2-methylbenzoic Acid by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 3,5-Dibromo-2-methylbenzoic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar or too polar: The compound is either too soluble or not soluble enough. - Too much solvent was used: The solution is not supersaturated upon cooling. - Cooling was too rapid: Crystal nucleation was inhibited. | - Select an appropriate solvent or solvent pair: Test solubility in various solvents (e.g., ethanol, methanol, acetic acid, toluene, and their aqueous mixtures) to find one where the compound is sparingly soluble at room temperature but very soluble when hot. - Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of pure this compound. - Allow for slow cooling: Let the flask cool to room temperature undisturbed before placing it in an ice bath. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound: The solid melts before it dissolves. - High concentration of impurities: Impurities can depress the melting point of the crude product. | - Choose a solvent with a lower boiling point. - Use a larger volume of solvent: This can keep the compound in solution at a temperature below its melting point. - Attempt a preliminary purification: If impurities are significant, consider a different purification technique, such as column chromatography, before recrystallization. |
| Low Yield of Purified Product | - Too much solvent was used: A significant amount of the product remains in the mother liquor. - Premature crystallization: Crystals formed during hot filtration and were lost. - Washing with room temperature solvent: The purified crystals redissolved during the washing step. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Still Impure After Recrystallization | - Crystallization occurred too quickly: Impurities were trapped within the crystal lattice. - Inappropriate solvent choice: The solvent did not effectively differentiate between the product and the impurities. - Incomplete removal of colored impurities. | - Ensure a slow cooling process to allow for the formation of well-defined crystals. - Re-evaluate the solvent system. The ideal solvent will dissolve the desired compound when hot but will keep impurities either insoluble or completely dissolved at all temperatures. - Use activated charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-methylbenzoic acid, monobrominated species like 3-bromo-2-methylbenzoic acid or 5-bromo-2-methylbenzoic acid, and other isomeric byproducts formed during the bromination reaction.
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should dissolve the crude this compound poorly at room temperature but completely at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Small-scale solubility tests with various solvents like ethanol, methanol, acetic acid, and their aqueous mixtures are recommended.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a solvent pair can be very effective. This typically consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. For instance, an ethanol/water mixture is often used for benzoic acid derivatives. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy.
Q4: My purified product has a wide melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a wide range, a second recrystallization may be necessary.
Q5: What is the purpose of washing the crystals with cold solvent after filtration?
A5: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities, without dissolving a significant amount of the purified product.
Data Presentation
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |
| This compound | N/A | 293.94 | Not Reported | Expected to be soluble in hot alcohols and acetic acid. |
| 3,5-Dibromo-4-methylbenzoic acid | 67973-32-4 | 293.94 | 242 | Soluble in hot ethanol.[1] |
| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | 215.04 | 152-156 | A potential impurity. |
| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | 215.04 | 155-158 | A potential impurity. |
| Benzoic Acid | 65-85-0 | 122.12 | 122.4 | Sparingly soluble in cold water, but solubility increases significantly in hot water. Soluble in ethanol and methanol.[2] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Gently heat the test tube in a warm water bath to assess solubility at an elevated temperature. The ideal solvent will show low solubility at room temperature and high solubility upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Preheat a stemless funnel and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
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Characterization: Determine the melting point of the dried, purified crystals and calculate the percent recovery.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Synthesis of 3,5-Dibromo-2-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 3,5-Dibromo-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the synthesis of this compound?
The most common laboratory synthesis involves the direct electrophilic bromination of 2-methylbenzoic acid. This reaction typically uses elemental bromine (Br₂) or a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), in the presence of a suitable solvent and sometimes a catalyst. The methyl group on the benzene ring is an ortho-, para-director, but the steric hindrance and electronic effects of the carboxylic acid group influence the position of bromination.
Q2: What are the potential side products in this synthesis?
During the synthesis of this compound, several side products can form. The most common include:
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Monobrominated Products: 3-Bromo-2-methylbenzoic acid and 5-Bromo-2-methylbenzoic acid are the primary monobrominated intermediates. Incomplete bromination is a common cause for their presence in the final product.[1][2]
-
Isomeric Dibrominated Products: While the 3,5-dibromo isomer is the target, other isomers might form in smaller quantities depending on the reaction conditions.
-
Over-brominated Products: Although less common for this specific molecule, harsh reaction conditions could potentially lead to further bromination or other side reactions.
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Oxidation Products: Strong oxidizing conditions can lead to the oxidation of the methyl group or the aromatic ring.[2][3]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, can be used to separate the starting material, intermediates, and the final product. Visualization under UV light will show the consumption of the starting material and the formation of the product spots.
Q4: What are the recommended purification methods for this compound?
The primary methods for purification include:
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Recrystallization: This is a common and effective method for purifying the crude product. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4] Ethanol or mixtures of ethanol and water are often good starting points.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (like sodium bicarbonate) to deprotonate the carboxylic acid, moving it to the aqueous layer. The aqueous layer is then acidified to precipitate the pure product.[4]
-
Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, silica gel column chromatography can be employed.[2][5] A gradient of ethyl acetate in hexane is a typical eluent system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. | - Increase the reaction time or temperature. - Ensure the brominating agent is of high quality and used in the correct stoichiometric amount (at least 2 equivalents for dibromination).[2] - Monitor the reaction closely by TLC to determine the point of maximum conversion. |
| - Product loss during workup or purification. | - Optimize the extraction and washing steps to minimize loss into the aqueous layers. - For recrystallization, use the minimum amount of hot solvent required for dissolution and allow for slow cooling to maximize crystal formation.[4] | |
| Presence of Monobrominated Side Products | - Insufficient amount of brominating agent. | - Ensure at least two equivalents of the brominating agent are used.[2] |
| - Reaction time is too short. | - Increase the reaction time to allow for the second bromination to occur.[2] | |
| Formation of Isomeric Products | - The methyl and carboxylic acid groups direct bromination to different positions. | - The formation of a mixture of 3-bromo and 5-bromo isomers is common in the monobromination of 2-methylbenzoic acid.[1] Careful control of reaction temperature and dropwise addition of the brominating agent may influence the isomer ratio. Purification by fractional crystallization or column chromatography may be necessary to isolate the desired 3,5-dibromo isomer from other dibrominated byproducts. |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the crude product is lower than the boiling point of the recrystallization solvent. | - Select a solvent with a lower boiling point.[4] |
| - The presence of significant impurities can lower the melting point of the mixture. | - Attempt to purify the product first by another method, such as acid-base extraction or column chromatography, to remove impurities before recrystallization.[4] - Add a small seed crystal of the pure product to the cooled solution to induce crystallization.[4] | |
| Difficulty in Removing Starting Material | - Incomplete reaction. | - Drive the reaction to completion by increasing the reaction time or the amount of brominating agent. |
| - Similar solubility of starting material and product. | - Utilize acid-base extraction. Both the starting material and the product are carboxylic acids and will move to the aqueous basic layer, but this can help remove non-acidic impurities. Column chromatography will likely be necessary to separate the product from the unreacted starting material. |
Experimental Protocols
General Protocol for Dibromination of 2-Methylbenzoic Acid
This is a generalized procedure based on common bromination reactions of substituted benzoic acids. Optimization of specific parameters may be required.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).
-
Addition of Brominating Agent: From the dropping funnel, add a solution of bromine (2.2 eq) in the same solvent dropwise to the reaction mixture with stirring. The addition should be carried out at room temperature.
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Reaction: After the addition is complete, the reaction mixture may be heated to reflux for several hours. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Quench any excess bromine by adding a 10% sodium thiosulfate solution until the color of bromine disappears.
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Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by acid-base extraction followed by recrystallization.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. How does 2 - Methylbenzoic Acid interact with other chemicals? - Blog [m.evergreensinochem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Bromination of 2-Methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the electrophilic bromination of 2-methylbenzoic acid?
A1: The electrophilic bromination of 2-methylbenzoic acid typically yields a mixture of two main isomeric products: 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This leads to substitution at the positions meta to the carboxyl group and ortho/para to the methyl group.
Q2: What is a typical ratio of the major isomeric products?
A2: In a common procedure using bromine in concentrated sulfuric acid at room temperature, the ratio of 5-bromo-2-methylbenzoic acid to 3-bromo-2-methylbenzoic acid is approximately 62:38.[1]
Q3: What are the potential side products in the bromination of 2-methylbenzoic acid?
A3: Besides the two main isomeric products, several side products can be formed depending on the reaction conditions. These may include:
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Polybrominated products: Di- or even tri-brominated 2-methylbenzoic acid can be formed, especially with an excess of the brominating agent or prolonged reaction times.
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Benzylic bromination products: If radical conditions are present (e.g., exposure to UV light or presence of radical initiators), bromination can occur on the methyl group to form 2-(bromomethyl)benzoic acid.
-
Lactone formation: In some cases, particularly with benzylic bromination, intramolecular cyclization can lead to the formation of lactones.[2][3]
-
Decarboxylation products: While less common under typical electrophilic bromination conditions, decarboxylation of the benzoic acid can occur, leading to bromotoluenes. The tendency for decarboxylation increases with temperature and can be influenced by the presence of certain catalysts.[4]
Q4: How can I purify the desired brominated 2-methylbenzoic acid from the reaction mixture?
A4: The crude product, which is a mixture of isomers, can often be purified by recrystallization. For example, dissolving the crude solid in hot ethanol and allowing it to cool slowly can selectively crystallize the 5-bromo-2-methylbenzoic acid, leading to a much higher purity of this isomer in the crystalline solid.[1]
Troubleshooting Guides
Issue 1: Low Yield of Monobrominated Products
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify reaction time and temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the appropriate temperature. For the reaction in sulfuric acid, stirring for 20 hours at 25°C is a reported condition.[1] - Check reagent stoichiometry: Ensure that an adequate amount of the brominating agent is used. A molar excess of bromine is typically required. |
| Loss of Product During Workup | - Incomplete precipitation: When quenching the reaction with ice water, ensure the solution is sufficiently cold to maximize the precipitation of the solid product. - Inadequate extraction: If using an extraction workup, ensure the correct pH of the aqueous phase to keep the carboxylic acid in its desired form (protonated for extraction into organic solvent, deprotonated for extraction into aqueous base). |
| Side Reactions Consuming Starting Material | - Review reaction conditions: High temperatures or the presence of light (if not intended for radical bromination) can lead to undesired side reactions. |
Issue 2: High Levels of Polybrominated Side Products
| Possible Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Reduce the stoichiometry of the brominating agent: Use a smaller excess of bromine or other brominating agent. - Control the addition of the brominating agent: Add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture. |
| Prolonged Reaction Time | - Monitor the reaction progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction once the starting material is consumed to a satisfactory level. |
| High Reaction Temperature | - Lower the reaction temperature: Running the reaction at a lower temperature can decrease the rate of the second and subsequent brominations more than the initial bromination. |
Issue 3: Formation of Benzylic Bromination Products
| Possible Cause | Troubleshooting Steps |
| Radical Reaction Conditions | - Exclude light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil. - Avoid radical initiators: Ensure that no unintended radical initiators are present in the reaction mixture. For electrophilic bromination, reagents like N-bromosuccinimide (NBS) should be used in the dark and without radical initiators if ring substitution is desired. |
| Choice of Brominating Agent | - Use an appropriate brominating agent: For ring bromination, use reagents like Br₂ with a Lewis acid or in a strong protic acid. For benzylic bromination, NBS with a radical initiator is the standard choice. |
Data Presentation
Table 1: Product Distribution in the Bromination of 2-Methylbenzoic Acid
| Reaction Conditions | 5-bromo-2-methylbenzoic acid (%) | 3-bromo-2-methylbenzoic acid (%) | Other Side Products | Reference |
| Br₂, conc. H₂SO₄, 25°C, 20h | 62 | 38 | Not specified | [1] |
Note: The formation and distribution of other side products like polybrominated species and decarboxylation products are highly dependent on the specific reaction conditions and are not always quantitatively reported in the literature for this specific substrate. Researchers should analyze their crude reaction mixtures by methods such as GC-MS or NMR to identify and quantify any significant side products.
Experimental Protocols
Protocol 1: Electrophilic Bromination of 2-Methylbenzoic Acid in Sulfuric Acid [1]
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Dissolution: In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.
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Addition of Bromine: Add bromine (1.5 equivalents) dropwise over 10 minutes.
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Reaction: Stir the mixture at 25°C for 20 hours.
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Quenching: Pour the reaction mixture into ice water to precipitate the solid product.
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Filtration and Washing: Filter the precipitated solid and wash it with water.
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Drying: Dry the solid product.
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Purification (optional): For purification and enrichment of the 5-bromo isomer, dissolve the crude product in hot ethanol, then cool to 20°C and stir for 30 minutes, followed by cooling to 10°C or lower for 3 hours. Filter the precipitated crystals.
Mandatory Visualization
Caption: Reaction pathways for the bromination of 2-methylbenzoic acid.
Caption: Troubleshooting workflow for bromination of 2-methylbenzoic acid.
References
Technical Support Center: Regioselectivity in the Bromination of 2-Methylbenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of isomers during the electrophilic bromination of 2-methylbenzoic acid?
A1: The formation of multiple isomers is due to the competing directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).
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Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5) through inductive effects and hyperconjugation.[1][2]
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Carboxylic Acid Group (-COOH): This is a deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5).[3]
Both groups direct substitution to positions 3 and 5. Position 5 is sterically more accessible than position 3, which is crowded by the adjacent methyl and carboxyl groups.[4] This typically results in a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid.
Q2: How can I improve the regioselectivity to favor the formation of 5-bromo-2-methylbenzoic acid?
A2: To favor the formation of the 5-bromo isomer, you can manipulate the reaction conditions to exploit steric hindrance. Using a bulkier brominating agent will preferentially add the bromine to the less sterically hindered position (position 5). A highly effective method is using 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) in concentrated sulfuric acid, which has been shown to yield the 5-bromo isomer with high selectivity.[5]
Q3: What is the best strategy for selectively synthesizing 3-bromo-2-methylbenzoic acid?
A3: Due to steric hindrance and competing electronic effects, achieving high selectivity for the 3-bromo isomer via standard electrophilic aromatic substitution is challenging. The most effective strategy is Directed ortho-Metalation (DoM). This involves using a strong base, such as n-butyllithium, to deprotonate the position ortho to the carboxylic acid group (position 3).[6][7] The resulting lithiated intermediate can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane) to install a bromine atom specifically at the 3-position.
Q4: My reaction is producing 2-(bromomethyl)benzoic acid instead of the desired ring-brominated product. What is causing this?
A4: You are observing benzylic bromination, which occurs on the methyl group, rather than electrophilic aromatic substitution on the ring. This indicates that your reaction conditions are promoting a radical mechanism. This typically happens when using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under UV light, often in non-polar solvents like carbon tetrachloride.[8][9] To achieve ring bromination, you must use electrophilic conditions, such as bromine (Br₂) with a Lewis acid catalyst or in a strong protic acid like concentrated sulfuric acid.[5][10]
Q5: What is an effective method for purifying the 5-bromo isomer from a mixture containing the 3-bromo isomer?
A5: Fractional crystallization is a highly effective method for separating the 5-bromo and 3-bromo isomers. The 5-bromo isomer can be purified by dissolving the crude mixture of bromo compounds in hot ethanol and allowing it to cool slowly. The desired 5-bromo-2-methylbenzoic acid will preferentially crystallize, leaving the 3-bromo isomer in the solution.[5] This process can significantly improve the isomeric ratio, for example, from 62:38 to 91:9 (5-Br/3-Br).[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low regioselectivity; significant formation of 3-bromo-2-methylbenzoic acid when the 5-bromo isomer is desired. | The brominating agent is not sterically hindered enough to differentiate between the 3- and 5-positions effectively. | Switch to a bulkier brominating reagent. Using 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) instead of molecular bromine (Br₂) can significantly increase the yield of the 5-bromo isomer.[5] |
| Formation of 2-(bromomethyl)benzoic acid and other side products. | The reaction is proceeding through an unintended radical pathway instead of an electrophilic aromatic substitution pathway. | Ensure your reaction setup excludes UV light unless photochemical reactions are intended.[8] Use an appropriate electrophilic bromination system (e.g., Br₂ in conc. H₂SO₄ or NBS in an acid).[5][11] Avoid radical initiators like AIBN. |
| Difficulty in separating the 3-bromo and 5-bromo isomers post-reaction. | The isomers have similar physical properties, making separation by standard column chromatography challenging. | Employ fractional crystallization. A detailed protocol using ethanol as the solvent is provided below. This method exploits differences in solubility and crystal lattice energy between the isomers.[5] |
| Low overall yield despite correct isomer formation. | Incomplete reaction or product loss during workup. | Monitor the reaction progress using TLC or LCMS to ensure completion. For the workup, slowly pour the acidic reaction mixture onto ice water to precipitate the product effectively.[5] Ensure thorough extraction if the product is not precipitating fully. |
Data Presentation
Table 1: Comparison of Bromination Methods for 2-Methylbenzoic Acid
| Method | Brominating Agent | Solvent/Catalyst | 5-Br:3-Br Ratio (Crude) | Overall Yield | Reference |
| 1 | Bromine (Br₂) | Conc. H₂SO₄ | 62:38 | 97% | [5] |
| 2 | DBDMH* | Conc. H₂SO₄ | Not specified, but product is high-purity 5-bromo isomer | 88% | [5] |
| 3 | Bromine (Br₂) + Recrystallization | Conc. H₂SO₄ then Ethanol | 91:9 (After Recrystallization) | 38.5% (After Recrystallization) | [5] |
*DBDMH: 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione
Visualizations
Caption: Directing influences on the bromination of 2-methylbenzoic acid.
Caption: Workflow for synthesis and purification of 5-bromo-2-methylbenzoic acid.
References
- 1. quora.com [quora.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. How does 2 - Methylbenzoic Acid interact with other chemicals? - Blog [m.evergreensinochem.com]
- 11. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Dibrominated Arenes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address low yields in Suzuki coupling reactions involving dibrominated arenes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant amounts of mono-substituted product instead of the desired di-substituted product?
Achieving selective di-substitution on a dibrominated arene can be challenging because the reactivity of the two carbon-bromine (C-Br) bonds is often similar. After the first coupling reaction, the resulting mono-substituted bromo-biaryl can be as reactive, or sometimes even more so, than the initial dibrominated starting material. This can lead to a mixture of mono- and di-arylated products. Kinetically, the formation of the di-substituted product can be favored because the palladium catalyst, once regenerated, remains in close proximity to the newly formed mono-arylated intermediate, promoting a second coupling before the intermediate diffuses away.[1]
Q2: What are the most common side reactions that lower the yield of the desired di-substituted product?
Several side reactions can compete with the desired di-substitution, leading to a lower yield. These include:
-
Mono-substitution: As discussed above, incomplete reaction leads to the mono-arylated product.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene and boric acid, which removes the coupling partner from the reaction. This side reaction is often promoted by high temperatures or harsh basic conditions.[2]
-
Dehalogenation: The replacement of one or both bromine atoms on the arene with a hydrogen atom, resulting in mono-bromo or fully dehalogenated byproducts.[2][3] This can occur if the palladium complex abstracts a hydride from the solvent or base.
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. The presence of oxygen or Pd(II) species in the reaction mixture often promotes this side reaction.[2]
Q3: How does the choice of catalyst and ligand impact the reaction yield and selectivity for di-substitution?
The selection of the palladium catalyst and phosphine ligand is critical for a successful Suzuki coupling.
-
Palladium Source: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be achieved by the phosphine ligand or by homocoupling of the boronic acid.[3][4] Pd(0) sources like Pd(PPh₃)₄ are also widely used.[4]
-
Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, are known to confer high activity, allowing for reactions at low catalyst loadings and with challenging substrates like sterically hindered biaryls.[2] For electron-rich aryl bromides, electron-rich ligands promote the oxidative addition step.[3][5] Bulky ligands also promote the final reductive elimination step to release the product.[3]
Q4: What is the role of the base and solvent system in the reaction?
The base and solvent play crucial roles in the catalytic cycle and can significantly affect the reaction outcome.
-
Base: The base is required to activate the boronic acid for the transmetalation step.[6][7] The choice of base is important; common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][8] The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions. For instance, strong bases work well in solvents like THF or water, while weaker bases are often used in DMF.[9]
-
Solvent: The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water, is essential for dissolving the reactants and facilitating the reaction.[3][8] The polarity of the solvent can even influence the stereochemical outcome of the reaction in certain cases.[10]
Troubleshooting Guide for Low Yield
If you are experiencing low yields in your Suzuki coupling of dibrominated arenes, consider the following troubleshooting steps:
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Ineffective catalyst system. | Screen different palladium precatalysts and ligands. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[8] Consider ligands like SPhos for hindered systems.[2] |
| Inappropriate base or solvent. | Test a range of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF/H₂O mixtures).[8] Grinding solid bases like K₃PO₄ to a fine powder can improve consistency.[8] | |
| Deactivation of boronic acid. | Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[8] | |
| Formation of Mono-substituted Product | Insufficient reaction time or temperature. | Increase the reaction time or temperature. However, be cautious as higher temperatures can also promote side reactions like protodeboronation.[2] |
| Stoichiometry of reactants. | Ensure at least two equivalents of the boronic acid are used to favor di-substitution. | |
| Significant Dehalogenation | Presence of protic impurities or water. | Use anhydrous solvents and reagents and ensure the reaction is performed under a dry, inert atmosphere.[8] |
| Catalyst system promotes hydrodehalogenation. | Try a different ligand or add a co-catalyst that suppresses this side reaction. | |
| Poor Reproducibility | Inconsistent quality of reagents. | Use reagents from a reliable source and ensure consistent purity. |
| Variations in reaction setup. | Standardize your procedure for degassing (e.g., freeze-pump-thaw cycles or sparging with inert gas) to ensure a consistently oxygen-free environment.[8] Ensure vigorous stirring, especially for biphasic reactions.[5] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Dibrominated Arene
-
Reaction Setup: To an oven-dried Schlenk flask, add the dibrominated arene (1.0 equiv.), the boronic acid or boronate ester (2.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the ligand (if required). Add this mixture to the reaction flask against a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purifying 3,5-Dibromo-2-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-methylbenzoic acid. Our aim is to help you identify and remove impurities effectively, ensuring the high quality required for your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or subsequent handling. Based on typical synthetic routes, potential impurities include:
-
Starting Materials: Unreacted 1,3-dibromo-2-methylbenzene.
-
Isomeric Impurities: Other brominated isomers of 2-methylbenzoic acid that may form depending on the specificity of the bromination reaction.
-
Incomplete Carboxylation Products: If the synthesis involves a Grignard or lithiation reaction followed by carboxylation, incompletely reacted intermediates may be present.[1]
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
Q2: What is the most effective method for purifying this compound?
A2: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[2] The choice of solvent is crucial for successful purification. Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities. For challenging separations, silica gel column chromatography may be necessary.[1][3]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][3] This differential solubility allows for the dissolution of the compound and impurities in a minimal amount of hot solvent, followed by the selective crystallization of the pure product upon cooling. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures with water.[3]
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This can be caused by the presence of significant impurities lowering the melting point of the mixture or using a solvent with too high a boiling point.[3]
-
Solution: Try a solvent with a lower boiling point. If impurities are the issue, consider a preliminary purification step like acid-base extraction or column chromatography before recrystallization. Adding a seed crystal of the pure compound can also help induce crystallization.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration.[3]- The cooling process was too rapid.[3] | - Test different solvents or solvent mixtures to find one with lower solubility at cold temperatures.- Use the minimum amount of hot solvent required to dissolve the solid.[3]- Pre-heat the filtration apparatus (funnel, filter paper) to prevent crystallization.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4] |
| Colored Impurities in Final Product | - Presence of colored organic impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. |
| Incomplete Separation During Acid-Base Extraction | - The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid completely.- Insufficient mixing of the aqueous and organic layers. | - Ensure the pH of the aqueous layer is well above the pKa of the carboxylic acid (typically pH > 8) by using a suitable base like sodium bicarbonate or sodium hydroxide.[3]- Shake the separatory funnel vigorously to ensure thorough mixing of the two phases. |
| Broad Melting Point Range of Purified Product | - The product is still impure.- The sample is wet. | - Repeat the purification process (recrystallization or column chromatography).- Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, assess the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[2][3]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3][4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.[3]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel and shake vigorously. This will deprotonate the carboxylic acid, forming the water-soluble sodium salt.[3] Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution.
-
Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution becomes acidic (check with pH paper). The this compound will precipitate out of the solution.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]
-
Further Purification (Optional): The product can be further purified by recrystallization as described in Protocol 1.
Visual Guides
References
column chromatography conditions for purifying 3,5-Dibromo-2-methylbenzoic acid
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3,5-Dibromo-2-methylbenzoic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of column chromatography for purifying this compound?
A1: Both normal-phase and reverse-phase chromatography can be effectively used for the purification of this compound. Normal-phase chromatography, using silica gel as the stationary phase, is a common and cost-effective method. Reverse-phase chromatography is also a viable option, particularly for separating the target compound from more polar impurities.
Q2: Why is my this compound showing significant tailing on the silica gel column?
A2: Tailing is a common issue when purifying carboxylic acids on silica gel. This is due to the acidic nature of the silica surface, which can lead to strong interactions with the carboxylic acid group of your compound. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), can be added to the mobile phase. This helps to saturate the active sites on the silica gel and improve the peak shape.
Q3: What are the most common impurities I should expect, and how can I separate them?
A3: Common impurities can include unreacted starting material (2-methylbenzoic acid), the monobrominated intermediate (3-bromo-2-methylbenzoic acid or 5-bromo-2-methylbenzoic acid), and potentially over-brominated products. These impurities can typically be separated by carefully selecting the mobile phase polarity. The starting material and monobrominated species are less polar than the desired dibrominated product and will elute first in a normal-phase system.
Q4: Can I use reverse-phase HPLC conditions for preparative purification?
A4: Yes, analytical reverse-phase HPLC methods can often be scaled up for preparative purification.[1][2][3][4] A common mobile phase for similar compounds is a mixture of acetonitrile and water with a phosphoric or formic acid modifier.[1][2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Improper column packing. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without cracks or channels. |
| Product Elutes with the Solvent Front | - The mobile phase is too polar (normal-phase). - The mobile phase is too non-polar (reverse-phase). | - Decrease the polarity of the mobile phase (e.g., increase the hexane/petroleum ether content). - Increase the polarity of the mobile phase (e.g., increase the water content). |
| Product Does Not Elute from the Column | - The mobile phase is too non-polar (normal-phase). - The product may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate content). - Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
| Tailing of the Product Peak | - Strong interaction between the carboxylic acid and the stationary phase. | - Add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase. |
| Low Recovery of the Purified Product | - Product co-eluting with impurities. - Product streaking across many fractions. | - Improve separation by optimizing the mobile phase. - Address tailing issues by adding an acid modifier to the eluent. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol is based on methods used for similar bromo-substituted benzoic acids.[5]
1. Stationary Phase:
-
Silica gel (230-400 mesh)
2. Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the desired product.
-
To reduce tailing, consider adding 0.5-1% acetic acid to the mobile phase.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully load the solution onto the top of the silica gel bed.
5. Elution:
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is from petroleum ether/ethyl acetate (8:1) to (1:1).[5]
-
Collect fractions and monitor them by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Reverse-Phase Column Chromatography
This protocol is an adaptation of analytical HPLC methods for similar compounds.[1][2][3][4]
1. Stationary Phase:
-
C18-functionalized silica gel
2. Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water.
-
Add 0.1% phosphoric acid or formic acid to both the water and acetonitrile to maintain a consistent pH and improve peak shape.
3. Elution:
-
Start with a higher percentage of the aqueous phase and gradually increase the percentage of acetonitrile to elute the compound.
-
The exact gradient will need to be optimized based on the specific C18 material and the impurity profile.
4. Product Isolation:
-
Combine the pure fractions.
-
The removal of water and acetonitrile can be achieved by rotary evaporation, followed by lyophilization if necessary, to yield the purified product.
Quantitative Data Summary
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica Gel |
| Typical Mobile Phase | Petroleum Ether/Ethyl Acetate | Acetonitrile/Water |
| Mobile Phase Modifier | 0.5-1% Acetic Acid | 0.1% Phosphoric or Formic Acid |
| Elution Mode | Gradient (e.g., 8:1 to 1:1 PE/EA)[5] | Gradient (increasing Acetonitrile concentration) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. Separation of Benzoic acid, 2-amino-3,5-dibromo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzoic acid, 3,5-dibromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 3. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | SIELC Technologies [sielc.com]
- 4. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
preventing debromination during reactions with 3,5-Dibromo-2-methylbenzoic acid
Welcome to the technical support center for 3,5-Dibromo-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination, also known as hydrodebromination, is an undesired side reaction where one or both bromine atoms on the this compound are replaced by a hydrogen atom. This leads to the formation of mono-brominated or completely de-brominated impurities, which can complicate purification and reduce the yield of the desired product.
Q2: What are the common causes of debromination in cross-coupling reactions?
Debromination in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is often mediated by the formation of palladium-hydride (Pd-H) species. These species can arise from various sources in the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.
-
Solvents: Solvents like alcohols or those containing trace amounts of water can act as hydride sources.
-
Additives: Certain additives or impurities in the reaction mixture can contribute to the formation of Pd-H.
-
High Temperatures: Elevated reaction temperatures can increase the rate of debromination.
Q3: How can I detect if debromination is occurring in my reaction?
Debromination can be identified by analyzing the crude reaction mixture using techniques such as:
-
Mass Spectrometry (MS): Look for masses corresponding to the mono-brominated and non-brominated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the 1H NMR spectrum will show new signals for the protons that have replaced the bromine atoms.
-
High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC): The appearance of new, more polar spots or peaks can indicate the formation of debrominated byproducts.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms: Low yield of the desired biaryl product with the presence of mono- and/or di-de-brominated benzoic acid derivatives.
Troubleshooting Steps:
-
Modify the Base: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases. Carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4) are often effective in minimizing debromination.
-
Lower the Reaction Temperature: High temperatures can promote the formation of palladium-hydride species. If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Optimize the Catalyst and Ligand System:
-
Use a lower catalyst loading (e.g., 1-2 mol %).
-
Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the palladium catalyst and favor the desired cross-coupling pathway.
-
-
Ensure Anhydrous and Degassed Conditions: Use anhydrous solvents and degas the reaction mixture thoroughly to remove oxygen and moisture, which can contribute to side reactions.
Issue 2: Debromination during Buchwald-Hartwig Amination
Symptoms: Formation of 3-bromo-2-methylaniline or 2-methylaniline derivatives alongside the desired aminated product.
Troubleshooting Steps:
-
Base Selection is Crucial: Avoid strong alkoxide bases if debromination is significant. Consider using weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). If a strong base is necessary for the amination of a weakly nucleophilic amine, use it at the lowest effective concentration and temperature.
-
Reduce Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60 °C) may be sufficient with a highly active catalyst system.
-
Ligand Choice: The choice of ligand is critical. For electron-deficient aryl bromides, bulky biarylphosphine ligands such as XPhos or RuPhos can be highly effective in promoting the desired C-N bond formation while suppressing debromination.
-
Solvent Considerations: Use aprotic, anhydrous solvents like toluene or dioxane.
Data Presentation
The following tables provide a summary of expected trends in yield for cross-coupling reactions with substrates analogous to this compound, highlighting the impact of different reaction parameters. Note: This data is illustrative and serves as a guide for optimization. Actual yields with this compound may vary.
Table 1: Effect of Base on Yield in a Model Suzuki-Miyaura Coupling
| Entry | Base | Temperature (°C) | Expected Yield of Desired Product (%) | Expected Debromination (%) |
| 1 | NaOtBu | 100 | 40-60 | 30-50 |
| 2 | K2CO3 | 100 | 75-85 | 10-20 |
| 3 | K3PO4 | 80 | 85-95 | <10 |
| 4 | Cs2CO3 | 80 | >90 | <5 |
Table 2: Influence of Ligand and Temperature in a Model Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temperature (°C) | Expected Yield of Desired Product (%) | Expected Debromination (%) |
| 1 | PPh3 | NaOtBu | 110 | 30-50 | 40-60 |
| 2 | BINAP | NaOtBu | 90 | 60-75 | 20-30 |
| 3 | XPhos | K3PO4 | 80 | 80-90 | <10 |
| 4 | RuPhos | Cs2CO3 | 60 | >90 | <5 |
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, designed as starting points to minimize debromination with this compound.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
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This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3 mol%)
-
Potassium Carbonate (K2CO3) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K2CO3.
-
Add the palladium catalyst, Pd(PPh3)4.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs2CO3) (2.5 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Cs2CO3, Pd2(dba)3, and XPhos to a dry Schlenk flask.
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of cross-coupling and debromination.
Caption: Troubleshooting workflow for minimizing debromination.
Technical Support Center: Synthesis of 3,5-Dibromo-2-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3,5-Dibromo-2-methylbenzoic acid, particularly concerning scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common laboratory synthesis involves the direct bromination of 2-methylbenzoic acid. This electrophilic aromatic substitution reaction typically utilizes elemental bromine (Br₂) as the brominating agent in the presence of a suitable solvent and occasionally a catalyst. The methyl and carboxylic acid groups on the aromatic ring direct the incoming bromine atoms to the 3 and 5 positions.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of liquid bromine, which is highly corrosive, toxic, and has a high vapor pressure.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, eye protection, and respirators, is mandatory.[1] For industrial-scale production, closed reactor systems and dedicated bromine scrubbing systems are essential to prevent environmental release and ensure operator safety.[1] The reaction can also be exothermic, and careful temperature control is crucial to prevent runaway reactions.[1]
Q3: Are there safer alternatives to using liquid bromine for scale-up?
A3: Yes, for larger-scale operations, alternatives to elemental bromine are often considered to mitigate safety risks. These include N-Bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle.[1][2][3] In-situ generation of bromine from safer precursors is another approach.[4]
Q4: What are the expected major and minor side products in this synthesis?
A4: The primary side products can include monobrominated species (3-bromo-2-methylbenzoic acid and 5-bromo-2-methylbenzoic acid), other isomeric dibrominated products, and potentially over-brominated or oxidized impurities.[2][5] The formation of these byproducts is highly dependent on the reaction conditions.
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time or temperature. However, monitor for an increase in side products.[2][6] - Ensure the brominating agent is of high quality and used in the correct stoichiometric amount (at least two equivalents for dibromination).[2] - Monitor the reaction progress using techniques like TLC, HPLC, or GC-MS.[2][7] |
| Product Loss During Workup or Purification | - Optimize extraction, washing, and purification steps.[2] - For recrystallization, ensure the appropriate solvent is used and the cooling process is controlled to maximize crystal formation.[8] |
| Substrate Deactivation | - If using a strongly acidic medium, the carboxylic acid group can be protonated, which may affect the reaction rate. Consider optimizing the solvent and catalyst system. |
Impurity Formation
| Potential Cause | Recommended Solution |
| Presence of Significant Amounts of Monobrominated Side Products | - Ensure at least two equivalents of the brominating agent are used.[2] - Increase the reaction time to allow for the second bromination to occur.[2] |
| Formation of Isomeric Byproducts | - Optimize the reaction temperature; lower temperatures may favor the desired isomer. - The choice of solvent can influence selectivity. - Purification by fractional crystallization or column chromatography may be necessary to separate isomers.[2] |
| Evidence of Ring Oxidation | - This may occur with strong brominating agents or harsh reaction conditions. - Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[2] - Maintain careful control over the reaction temperature. |
| Product "Oils Out" Instead of Crystallizing During Purification | - The melting point of the crude product may be lowered by the presence of significant impurities.[8] - Select a recrystallization solvent with a lower boiling point or use a solvent mixture.[8] - Purify by another method, such as column chromatography, to remove impurities before recrystallization.[8] |
Experimental Protocols
Protocol 1: Bromination of 2-Methylbenzoic Acid using Elemental Bromine
This protocol is a representative procedure for a laboratory setting and should be adapted and optimized for scale-up with appropriate safety precautions.
Materials:
-
2-Methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Elemental Bromine (Br₂)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 2-methylbenzoic acid (1.0 equivalent) to concentrated sulfuric acid.[5]
-
Addition of Bromine: Cool the mixture and slowly add elemental bromine (at least 2.0 equivalents) dropwise over a period of time, maintaining a controlled temperature.[5]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25°C) for several hours until the reaction is complete, as monitored by TLC or HPLC.[5]
-
Work-up: Carefully pour the reaction mixture into ice water to precipitate the crude product.[5]
-
Isolation: Collect the solid by filtration and wash with water to remove excess acid.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]
Quantitative Data Summary
| Reactant | Brominating Agent | Conditions | Product | Yield | Reference |
| 2-Methylbenzoic Acid | Bromine | Conc. H₂SO₄, 25°C, 20h | 5-Bromo-2-methylbenzoic acid / 3-Bromo-2-methylbenzoic acid (62:38 ratio) | 97% (crude) | [5] |
| 2-Methylbenzoic Acid | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | Conc. H₂SO₄, RT, 5h | 5-Bromo-2-methylbenzoic acid | 88% | [5] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-Dibromo-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and provides a comparative analysis with structurally related benzoic acid derivatives. This information is crucial for researchers to verify the structure and purity of their synthesized compounds.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to show two distinct signals corresponding to the two aromatic protons, H-4 and H-6. The methyl group and the carboxylic acid proton will each produce a singlet.
Based on the analysis of substituent effects:
-
Aromatic Protons (H-4 and H-6): The two bromine atoms at positions 3 and 5 are strongly electron-withdrawing, which will deshield the adjacent aromatic protons, shifting them downfield. The methyl group at position 2 is electron-donating, which would typically shield adjacent protons. However, the cumulative effect of the two bromine atoms is expected to dominate. The proton at H-6 is ortho to a bromine atom and meta to the carboxylic acid group and the other bromine atom. The proton at H-4 is between two bromine atoms. Due to these differing electronic environments, H-4 and H-6 are expected to be non-equivalent and appear as distinct signals, likely as doublets due to meta-coupling, although this coupling is often small and may result in broadened singlets.
-
Methyl Protons (-CH₃): The methyl group at position 2 will appear as a singlet in a region typical for aryl methyl groups.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.
Comparative Analysis with Other Substituted Benzoic Acids
To substantiate the predicted spectrum, a comparison with the experimental ¹H NMR data of other substituted benzoic acids is presented in Table 1. This comparison allows for the observation of trends in chemical shifts based on the nature and position of the substituents. For instance, the downfield shift of aromatic protons in the presence of electron-withdrawing groups is a consistent trend.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound (Predicted) | ~7.8 - 8.2 | ~2.4 - 2.6 | > 10 |
| 3,5-Dimethylbenzoic acid | 7.63 (s, 1H), 7.16 (s, 2H) | 2.33 (s, 6H) | 12.8 (br s, 1H) |
| 2-Chlorobenzoic acid | 8.09 (dd, 1H), 7.50 (td, 1H), 7.40 (td, 1H), 7.31 (dd, 1H) | - | ~11 |
| 4-Fluorobenzoic acid | 8.11-7.92 (m, 2H), 7.40-7.21 (m, 2H) | - | 13.06 (s, 1H) |
Table 1. Comparison of ¹H NMR Data for Substituted Benzoic Acids. The data for 3,5-dimethylbenzoic acid, 2-chlorobenzoic acid, and 4-fluorobenzoic acid are from experimental sources. The values for this compound are predicted based on substituent effects.
Experimental Protocol for ¹H NMR Spectroscopy
A general protocol for obtaining the ¹H NMR spectrum of a substituted benzoic acid is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the carboxylic acid proton.
-
Instrument Setup: The spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][2]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative ratios of the protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[2]
Structural Elucidation Pathway
The logical workflow for the structural confirmation of this compound using ¹H NMR is illustrated below.
References
A Comparative Guide to the 13C NMR Analysis of 3,5-Dibromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3,5-Dibromo-2-methylbenzoic acid using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed comparison with alternative analytical techniques and includes supporting data and experimental protocols for the structural elucidation of this and similar substituted benzoic acid derivatives.
13C NMR Spectral Analysis of this compound
13C NMR spectroscopy is a powerful, non-destructive technique that provides valuable information about the carbon skeleton of a molecule. For this compound, a total of eight distinct signals are expected in the 13C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.
The chemical shifts of these carbons are influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing carboxylic acid and bromine atoms, and the electron-donating methyl group.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 168 - 172 | The carbonyl carbon of a carboxylic acid is characteristically deshielded and appears in this downfield region. |
| C1 (ipso-COOH) | 132 - 136 | This quaternary carbon is attached to the electron-withdrawing carboxylic acid group. |
| C2 (ipso-CH3) | 138 - 142 | The methyl group's alpha-effect and steric compression can cause a downfield shift for this quaternary carbon. |
| C3 (ipso-Br) | 120 - 124 | The carbon atom directly attached to the electronegative bromine atom is deshielded. |
| C4 | 135 - 139 | This carbon is situated between two bromine atoms and experiences their combined electron-withdrawing effects. |
| C5 (ipso-Br) | 120 - 124 | Similar to C3, this carbon is directly bonded to a bromine atom. |
| C6 | 130 - 134 | This carbon is ortho to the carboxylic acid group and meta to a bromine atom. |
| CH3 | 20 - 24 | The methyl carbon is an aliphatic carbon and therefore appears in the upfield region of the spectrum. |
Disclaimer: The chemical shift values presented are predicted based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
Comparison with Alternative Analytical Techniques
While 13C NMR is an excellent tool for structural elucidation, other analytical techniques can provide complementary or alternative information for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Provides information on the number, connectivity, and chemical environment of protons. | High sensitivity, rapid analysis. | Can have complex splitting patterns, less direct information about the carbon backbone. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups (e.g., C=O, O-H, C-Br). | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity, provides molecular weight information. | Isomeric compounds can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities and can be used for quantification. | Excellent for purity assessment and quantification. | Does not provide detailed structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile derivatives of the compound, providing separation and mass spectral data. | High separation efficiency and sensitive detection. | Derivatization is often required for non-volatile compounds like carboxylic acids. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, Br). | Provides fundamental information about the elemental makeup. | Does not provide information on the arrangement of atoms. |
Experimental Protocol for 13C NMR Analysis
This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
Tune and match the probe for the 13C frequency.
3. Data Acquisition:
-
Use a standard proton-decoupled 13C NMR pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
The number of scans will depend on the sample concentration; typically, several hundred to a few thousand scans are required for a good signal-to-noise ratio in 13C NMR.
-
A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative spectra.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the peaks if quantitative analysis is desired, though for standard 13C NMR, peak intensities are not always directly proportional to the number of carbons.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of the 13C NMR analysis and the relationship between different analytical techniques for the characterization of this compound.
Caption: A flowchart illustrating the key steps in performing a 13C NMR analysis.
Caption: A diagram showing the complementary nature of various analytical techniques.
Mass Spectrometry Analysis of 3,5-Dibromo-2-methylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-Dibromo-2-methylbenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide leverages data from closely related analogs and established fragmentation principles to provide a robust analytical framework. We will explore expected fragmentation patterns under common ionization techniques and compare them with the mass spectral behavior of isomeric and non-halogenated counterparts.
Chemical Properties and Structure
This compound is a derivative of benzoic acid with two bromine atoms and a methyl group attached to the aromatic ring.
| Property | Value |
| Chemical Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| CAS Number | 50995-92-1 |
| Structure |
Mass Spectrometry Analysis: A Comparative Approach
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The choice of ionization method significantly influences the resulting mass spectrum.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information.
Expected Fragmentation of this compound:
The mass spectrum of this compound under EI is expected to show a characteristic isotopic pattern for a dibrominated compound, with peaks at M, M+2, and M+4 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
Key Fragmentation Pathways:
-
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, resulting in a prominent acylium ion.
-
Loss of a carboxyl group (•COOH): Another characteristic fragmentation of benzoic acids.
-
Loss of a bromine atom (•Br): Cleavage of the carbon-bromine bond.
-
Loss of a methyl radical (•CH₃): Cleavage of the carbon-methyl bond.
The following diagram illustrates the predicted experimental workflow for EI-MS analysis.
Caption: Figure 1. A generalized workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry with Electron Ionization.
The predicted fragmentation pathway is visualized in the following diagram.
Caption: Figure 2. A simplified representation of the expected primary fragmentation pathways for this compound under electron ionization.
Comparison with Analogs:
To understand the influence of the substituent pattern, we can compare the expected mass spectrum with that of its isomers and a non-halogenated analog.
| Compound | Key Fragments (Predicted/Observed m/z) | Comments |
| This compound | 292/294/296 (M⁺˙), 275/277/279 ([M-OH]⁺), 247/249/251 ([M-COOH]⁺), 213/215 ([M-Br]⁺) | The dibromo isotopic pattern is a key identifier. |
| Methyl 3,5-dibromobenzoate | 292/294/296 (M⁺˙), 261/263/265 ([M-OCH₃]⁺), 233/235/237 ([M-COOCH₃]⁺) | Loss of the methoxy group is a dominant fragmentation. |
| 2-Methylbenzoic acid | 136 (M⁺˙), 119 ([M-OH]⁺), 91 ([M-COOH]⁺) | Absence of the bromine isotopic pattern simplifies the spectrum. |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For carboxylic acids, ESI is typically performed in negative ion mode, where the molecule is deprotonated to form [M-H]⁻.
Expected ESI Spectrum of this compound:
In negative ion mode ESI-MS, the primary ion observed for this compound would be the deprotonated molecule [M-H]⁻ at m/z 291, 293, and 295, again showing the characteristic isotopic pattern for a dibrominated species. Fragmentation of this ion can be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Key Fragmentation Pathways (MS/MS):
-
Decarboxylation: Loss of CO₂ from the [M-H]⁻ ion is a common fragmentation pathway for deprotonated carboxylic acids.
The following diagram outlines the workflow for ESI-MS/MS analysis.
Caption: Figure 3. A generalized workflow for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-500.
-
For MS/MS: Select the [M-H]⁻ ion (m/z 291/293/295) for collision-induced dissociation with an appropriate collision energy to induce fragmentation.
-
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both EI and ESI techniques. The presence of two bromine atoms provides a highly characteristic isotopic pattern that serves as a definitive marker for the compound. By comparing the fragmentation patterns with those of its isomers and non-halogenated analogs, valuable structural insights can be obtained. The detailed experimental protocols provided in this guide offer a starting point for researchers to develop and validate their own analytical methods for the characterization of this and similar halogenated compounds.
FT-IR Spectrum of 3,5-Dibromo-2-methylbenzoic Acid: A Comparative Analysis
This guide presents a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dibromo-2-methylbenzoic acid against related chemical structures. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the spectral features of this compound, supported by experimental data from similar molecules and a standardized experimental protocol.
Comparative FT-IR Spectral Data
The following table summarizes the characteristic infrared absorption peaks for this compound and its structural analogues: benzoic acid, 2-methylbenzoic acid, and 3,5-dibromobenzoic acid. The spectral data for the target molecule are predicted based on established group frequency correlations and analysis of the comparator molecules. All values are presented in wavenumbers (cm⁻¹).
| Functional Group | Vibrational Mode | Benzoic Acid (Experimental) | 2-Methylbenzoic Acid (Experimental) | 3,5-Dibromobenzoic Acid (Experimental) | This compound (Predicted) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) | 3300-2500 (very broad) | 3300-2500 (very broad) | 3300-2500 (very broad) |
| Aromatic C-H | C-H Stretch | 3080-3030 | 3070-2980 | ~3100 | ~3100 |
| Methyl C-H | C-H Stretch | N/A | ~2980 | N/A | ~2980 |
| Carboxylic Acid | C=O Stretch | 1700-1680 | 1700-1680 | 1700-1680 | 1700-1680 |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 | ~1600, ~1460 | ~1580, ~1430 | ~1570, ~1440 |
| Carboxylic Acid | C-O Stretch | 1320-1210 | 1310-1200 | 1300-1200 | 1300-1200 |
| Carboxylic Acid | O-H Bend | ~920 (broad) | ~920 (broad) | ~920 (broad) | ~920 (broad) |
| Aromatic Ring | C-H Out-of-Plane Bend | 750-710 | ~760 | 880, 740 | ~890, ~750 |
| Carbon-Halogen | C-Br Stretch | N/A | N/A | ~670 | ~680 |
Predicted FT-IR Spectrum Analysis of this compound
The FT-IR spectrum of this compound is expected to be characterized by the following key absorption bands:
-
Carboxylic Acid Moiety: The hallmark of the carboxylic acid group is a very broad O-H stretching band, anticipated between 3300 and 2500 cm⁻¹, arising from strong hydrogen bonding between molecules.[1][2] A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is predicted in the 1700-1680 cm⁻¹ region.[1][2] Furthermore, the spectrum should display a C-O stretching vibration within the 1300-1200 cm⁻¹ range and a broad O-H bend around 920 cm⁻¹.[1][2]
-
Aromatic and Methyl Groups: The aromatic C-H stretching vibrations are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹. The presence of the benzene ring will also give rise to characteristic C=C stretching absorptions around 1570 cm⁻¹ and 1440 cm⁻¹. The substitution pattern (1,2,3,5-tetrasubstituted) is likely to produce out-of-plane C-H bending bands around 890 cm⁻¹ and 750 cm⁻¹. The methyl group's C-H stretching should be observable near 2980 cm⁻¹.
-
Carbon-Bromine Bonds: The C-Br stretching vibrations are characteristically found in the fingerprint region of the spectrum, with an expected absorption around 680 cm⁻¹.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol details the procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique.
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be used to correct for atmospheric and instrumental interferences.
-
Place a small quantity of the solid sample (approximately 2-3 mg) directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the instrument's pressure arm to apply firm, consistent pressure on the sample, ensuring good contact with the crystal.
-
Initiate the spectral scan. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
-
Post-Measurement:
-
Retract the pressure arm and carefully remove the sample from the crystal surface.
-
Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.
-
Workflow for FT-IR Spectral Interpretation
The logical process for analyzing the FT-IR spectrum of a substituted benzoic acid to confirm its structure is illustrated in the following diagram.
Caption: A logical workflow for the structural elucidation of this compound via FT-IR spectroscopy.
References
A Comparative Guide to Analytical Methods for Purity Determination of 3,5-Dibromo-2-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 3,5-Dibromo-2-methylbenzoic acid is critical. This guide provides an objective comparison of primary analytical methods used for this purpose. It includes detailed experimental protocols, comparative performance data, and workflows to assist in selecting the most suitable technique for your laboratory's needs.
Comparison of Key Analytical Methods
The choice of an analytical method for purity assessment depends on factors such as the nature of expected impurities, required accuracy and precision, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the workhorse for this type of analysis, but other methods offer unique advantages.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance of four common analytical techniques for the purity determination of substituted aromatic acids. The data is compiled from established methods for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[1][2] | Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.[2] | Direct proportionality between NMR signal integrals and the molar concentration of nuclei, allowing for absolute quantification against a certified internal standard.[3] | Based on the Van't Hoff equation, which relates the melting point depression of a substance to its impurity concentration.[4][5] |
| Primary Application | Routine quantitative purity determination and impurity profiling.[1][6] | Identification and quantification of volatile or semi-volatile impurities and the main compound after derivatization.[2] | Absolute purity determination and certification of reference standards without the need for a specific standard of the analyte.[7][8][9] | Purity determination of highly pure (>98%), crystalline, and thermally stable substances.[10] |
| Linearity (r²) | > 0.999 | > 0.995 | Not Applicable (Absolute method) | Not Applicable (Absolute method) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | Typically within ±1% for high purity samples.[10] |
| Precision (RSD) | < 2% | < 5% | < 1% | Variable, depends heavily on sample homogeneity. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 µg/mL | Impurity quantification at ≥0.1% level.[11] | Not suitable for trace impurity detection. |
| Strengths | High resolution, robust, widely available, suitable for non-volatile and thermally labile compounds.[1] | High sensitivity and specificity (mass detector), excellent for separating volatile impurities.[12] | Primary ratio method, highly accurate, requires no analyte-specific reference standard, provides structural information.[3][13] | Fast, requires small sample amounts, provides information on thermal properties. |
| Limitations | Requires reference standards for impurity identification and quantification. | Requires derivatization for polar, non-volatile compounds; potential for thermal degradation. | Lower sensitivity than chromatographic methods, higher equipment cost, requires soluble samples. | Only for crystalline, thermally stable compounds; not suitable for amorphous materials or compounds that decompose on melting.[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for the routine quantification of purity and separation from non-volatile impurities.
-
Instrumentation : An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase B : Acetonitrile.
-
Gradient : Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.[2]
-
Detection Wavelength : 230 nm or 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute as necessary to fall within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Data Analysis : Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, quantification should be performed against a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for identifying and quantifying volatile impurities that may not be detected by HPLC. The carboxylic acid group must be derivatized to increase volatility.
-
Instrumentation : A GC system with a split/splitless injector coupled to a Mass Spectrometer.[12]
-
Derivatization :
-
Accurately weigh 1-2 mg of the sample into a vial.
-
Add 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 200 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
Chromatographic Conditions :
-
Column : HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 280 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Injection : 1 µL with a 20:1 split ratio.
-
-
MS Conditions :
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Scan Mode : Full scan from m/z 50-550 for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[12]
-
-
Data Analysis : Impurities are identified by comparing their mass spectra with libraries (e.g., NIST). Purity is determined by area percent, or more accurately, via a calibration curve using a derivatized standard.
Quantitative NMR (qNMR)
qNMR is a primary method for determining absolute purity without requiring an identical reference material.[7][8]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh about 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have peaks that do not overlap with the analyte peaks.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in which both components are fully soluble.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (¹H NMR) :
-
Pulse Angle : 30-90°.
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans : Sufficient to obtain a high signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis :
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass weighed
-
P_std = Purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for purity analysis and provide a logical guide for method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. mt.com [mt.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. ethz.ch [ethz.ch]
- 10. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tdi-bi.com [tdi-bi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | SIELC Technologies [sielc.com]
- 15. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparative study of catalysts for Suzuki coupling with 3,5-Dibromo-2-methylbenzoic acid
A Comparative Guide to Catalysts for Suzuki Coupling with 3,5-Dibromo-2-methylbenzoic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of catalyst is paramount when dealing with sterically hindered substrates such as this compound, as it directly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of three distinct palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid, supported by representative experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of the sterically encumbered this compound is critically dependent on the ligand coordinated to the palladium center. This section compares the performance of a traditional phosphine-based catalyst, a modern bulky phosphine ligand system, and an N-heterocyclic carbene (NHC)-based catalyst. The data presented in the following table is a representative summary based on typical performances observed for similar sterically hindered substrates.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | 22 | 1.8 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | 92 | 23.0 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | 192 | 96.0 |
Disclaimer: The data presented is compiled for comparative purposes and is based on results from analogous systems. Actual results may vary and optimization for specific applications is recommended.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using the compared catalyst systems are provided below. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
General Procedure using Pd(PPh₃)₄
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3.0 mol%).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure using Pd(OAc)₂ / SPhos
-
In a glovebox, to a dried vial, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%) and SPhos (0.02 mmol, 2.0 mol%).
-
In a separate Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
The flask is removed from the glovebox, and the catalyst mixture is added under a positive flow of argon.
-
Add degassed 1,4-dioxane (5 mL).
-
The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
Follow the workup and purification procedure as described for the Pd(PPh₃)₄-based catalyst.
General Procedure using PEPPSI-IPr Catalyst
-
To a microwave vial, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%).
-
Add degassed tert-Amyl alcohol (t-AmylOH, 5 mL).
-
The vial is sealed and the reaction mixture is heated to 100 °C for 2 hours.
-
Follow the workup and purification procedure as described for the Pd(PPh₃)₄-based catalyst.
Visualizations
The following diagrams illustrate the experimental workflow for this comparative study and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the comparative study of catalysts.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
A Comparative Guide to the Synthesis of 3,5-Dibromo-2-methylbenzoic Acid Derivatives: Traditional Methods vs. Greener Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of halogenated benzoic acid derivatives is a critical step in the creation of novel therapeutics and functional materials. This guide provides a comprehensive comparison of synthetic routes to 3,5-Dibromo-2-methylbenzoic acid, evaluating traditional reagents against safer, more sustainable alternatives, supported by experimental data and detailed protocols.
The synthesis of this compound is not a straightforward single-step process. Direct dibromination of 2-methylbenzoic acid often leads to a mixture of isomers, making purification challenging and reducing the overall yield of the desired product. A more strategic and controllable approach involves a two-step synthesis: the dibromination of a suitable precursor, o-xylene, followed by the selective oxidation of one of the methyl groups to a carboxylic acid. This guide will explore and compare the reagents for each of these key transformations.
Synthetic Pathway Overview
A plausible and effective synthetic route to this compound is outlined below. This pathway involves two main stages: the bromination of o-xylene to form 3,5-Dibromo-o-xylene, and the subsequent selective mono-oxidation of this intermediate to the final product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Bromination of o-Xylene
The introduction of two bromine atoms onto the o-xylene ring at the 3 and 5 positions is the initial critical step. Traditionally, this has been achieved using elemental bromine in the presence of a Lewis acid catalyst. However, concerns over the safety and environmental impact of bromine have spurred the development of alternative reagents.
Comparison of Brominating Agents for o-Xylene
| Reagent/System | Catalyst/Conditions | Solvent | Reaction Time | Yield of 3,5-Dibromo-o-xylene | Safety & Environmental Considerations |
| Elemental Bromine (Br₂) (Traditional) | Iron filings (Fe) or Iron(III) bromide (FeBr₃) | Dichloromethane or neat | 3-4 hours | ~70-80% | Highly corrosive, toxic, and produces hazardous HBr gas. Requires careful handling and scrubbing of off-gases. |
| N-Bromosuccinimide (NBS) (Alternative) | Sulfuric acid (H₂SO₄) | Acetonitrile | 4-6 hours | ~65-75% | Solid reagent, easier and safer to handle than liquid bromine. Still produces some hazardous byproducts. |
| Sodium Bromide (NaBr) / Sodium Bromate (NaBrO₃) (Alternative) | Sulfuric acid (H₂SO₄) | Water/Dichloromethane | 2-3 hours | ~75-85% | In-situ generation of bromine avoids handling of elemental bromine. Aqueous waste requires proper disposal. |
Experimental Protocols for Bromination
Protocol 1: Traditional Bromination using Elemental Bromine
-
To a stirred solution of o-xylene (10.6 g, 0.1 mol) in dichloromethane (50 mL) at 0 °C, add iron filings (0.56 g, 0.01 mol).
-
Slowly add a solution of bromine (35.2 g, 0.22 mol) in dichloromethane (20 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite until the red color of bromine disappears.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by fractional distillation or recrystallization to yield 3,5-Dibromo-o-xylene.
Protocol 2: Alternative Bromination using N-Bromosuccinimide (NBS)
-
To a solution of o-xylene (10.6 g, 0.1 mol) in acetonitrile (100 mL), add N-bromosuccinimide (39.1 g, 0.22 mol).
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat at 50 °C for 4 hours.
-
After cooling, pour the reaction mixture into ice water (200 mL) and extract with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexanes) to obtain 3,5-Dibromo-o-xylene.
Step 2: Selective Mono-Oxidation of 3,5-Dibromo-o-xylene
The second step involves the selective oxidation of one of the two methyl groups of 3,5-Dibromo-o-xylene to a carboxylic acid. This transformation requires careful control to prevent the oxidation of both methyl groups. Potassium permanganate is a powerful and commonly used oxidizing agent for this purpose. However, its use generates significant manganese dioxide waste, prompting the exploration of cleaner, catalytic methods.
Comparison of Oxidizing Agents for 3,5-Dibromo-o-xylene
| Reagent/System | Catalyst/Conditions | Solvent | Reaction Time | Yield of this compound | Safety & Environmental Considerations |
| Potassium Permanganate (KMnO₄) (Traditional) | Heat | Water/Pyridine | 6-8 hours | ~50-60% | Strong oxidant, generates stoichiometric amounts of hazardous MnO₂ waste. |
| Catalytic Aerobic Oxidation (Alternative) | Cobalt(II) acetate / Manganese(II) acetate | Acetic acid | 12-24 hours | ~45-55% | Utilizes air as the oxidant, reducing waste. Requires a catalyst and longer reaction times. |
| Ruthenium-catalyzed Hypochlorite Oxidation (Alternative) | RuCl₃ / Phase Transfer Catalyst | Dichloromethane/Water | 2-4 hours | ~60-70% | Milder conditions and shorter reaction times. Requires a precious metal catalyst and chlorinated solvents. |
Experimental Protocols for Selective Oxidation
Protocol 3: Traditional Oxidation using Potassium Permanganate
-
A mixture of 3,5-Dibromo-o-xylene (13.2 g, 0.05 mol) and pyridine (100 mL) is heated to reflux.
-
A solution of potassium permanganate (23.7 g, 0.15 mol) in water (150 mL) is added portion-wise over 2 hours.
-
The reaction mixture is refluxed for an additional 4 hours.
-
After cooling, the excess permanganate is destroyed by the addition of sodium bisulfite.
-
The mixture is filtered to remove manganese dioxide, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol.
Protocol 4: Alternative Catalytic Aerobic Oxidation
-
A solution of 3,5-Dibromo-o-xylene (13.2 g, 0.05 mol), cobalt(II) acetate tetrahydrate (0.25 g, 1 mol%), and manganese(II) acetate tetrahydrate (0.25 g, 1 mol%) in glacial acetic acid (100 mL) is placed in a pressure reactor.
-
The reactor is pressurized with air to 10 atm and heated to 120 °C with vigorous stirring.
-
The reaction is monitored by GC or TLC. After completion (typically 12-24 hours), the reactor is cooled and depressurized.
-
The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with water.
-
The organic layer is dried and concentrated. The crude product is purified by recrystallization.
Logical Workflow for Reagent Selection
The choice of reagents for the synthesis of this compound derivatives involves a trade-off between traditional, often high-yielding methods and modern, greener alternatives that prioritize safety and sustainability. The following diagram illustrates the decision-making process for reagent selection in this synthetic pathway.
Caption: Decision workflow for selecting reagents in the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process of bromination and selective oxidation. While traditional reagents like elemental bromine and potassium permanganate offer high yields, they pose significant safety and environmental challenges. Alternative reagents such as N-bromosuccinimide, in-situ generated bromine from a bromide/bromate mixture, and catalytic aerobic oxidation systems provide safer and more sustainable routes. The choice of a specific protocol will depend on the researcher's priorities, balancing factors such as yield, reaction time, cost, safety, and environmental impact. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the synthesis of this important class of compounds.
Unveiling the Structural Landscape of 3,5-Dibromo-2-methylbenzoic Acid Derivatives Through X-ray Crystallography
A comparative guide for researchers, scientists, and drug development professionals on the crystal structures of 3,5-Dibromo-2-methylbenzoic acid and its derivatives. This guide provides a detailed analysis of their molecular geometries and intermolecular interactions, supported by experimental data, to facilitate a deeper understanding of their structure-property relationships.
The strategic placement of halogen atoms and methyl groups on aromatic rings is a cornerstone of medicinal chemistry and materials science, profoundly influencing molecular conformation, crystal packing, and, consequently, the physicochemical properties of the compounds. This guide delves into the X-ray crystal structures of derivatives of this compound, offering a comparative analysis of their solid-state arrangements. While the crystal structure of the parent this compound remains elusive in publicly available databases, a comprehensive examination of its close derivatives provides invaluable insights into the structural effects of substituent modifications.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected derivatives of this compound and related compounds. This data allows for a direct comparison of how changes in substituents at the 2- and 4-positions, as well as the nature of the carboxylic acid group, impact the crystal lattice.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 3,5-Dibromo-2-hydroxybenzoic acid[1] | C₇H₄Br₂O₃ | Monoclinic | P2₁/c | 10.770(3) | 11.082(3) | 14.879(4) | 105.606(3) | 1710.4(8) |
| Methyl 3,5-dibromo-4-methylbenzoate[2] | C₉H₈Br₂O₂ | Orthorhombic | Pnma | 3.9716(2) | 14.2359(7) | 17.2893(8) | 90 | 977.52(8) |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow for determining these structures is outlined below.
Synthesis and Crystallization: The derivatives are typically synthesized through standard organic reactions. For instance, 3-Bromo-2-methylbenzoic acid can be synthesized from 1,3-dibromo-2-methylbenzene via lithium-halogen exchange followed by carboxylation with dry ice. Single crystals suitable for X-ray diffraction are grown from appropriate solvents using techniques such as slow evaporation. For example, crystals of 3,5-Dibromo-2-hydroxybenzoic acid were obtained from an ethanol solution.
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature, often at low temperatures (e.g., 89 K for Methyl 3,5-dibromo-4-methylbenzoate) to minimize thermal vibrations.[2] A CCD area detector is commonly used to measure the intensities of the diffracted X-rays.
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.
Structural Analysis and Comparison
The substitution pattern on the benzoic acid scaffold significantly influences the intermolecular interactions and crystal packing.
3,5-Dibromo-2-hydroxybenzoic acid: The presence of the hydroxyl group at the 2-position leads to the formation of intramolecular hydrogen bonds with the carboxylic acid group.[1] In the crystal lattice, molecules form centrosymmetric dimers via intermolecular hydrogen bonds between the carboxylic acid moieties.[1] These dimers are further connected through C-H···Br interactions.[1]
Methyl 3,5-dibromo-4-methylbenzoate: In this ester derivative, the absence of the acidic proton of the carboxylic acid group precludes the formation of the typical hydrogen-bonded dimers observed in benzoic acids. The crystal packing is primarily governed by weaker intermolecular interactions, including C-H···O and C-H···Br contacts.[2] The molecule is essentially planar, with a small dihedral angle between the benzene ring and the carboxylate group.[2]
This comparative analysis highlights the profound impact of substituent changes on the supramolecular assembly of this compound derivatives. The insights gained from these known structures can aid in the rational design of new molecules with desired solid-state properties for applications in drug development and materials science. Further research to obtain the crystal structure of the parent this compound is crucial for a complete understanding of this important class of compounds.
References
comparing the efficacy of different purification techniques for 3,5-Dibromo-2-methylbenzoic acid
For researchers and professionals in drug development and organic synthesis, obtaining high-purity 3,5-Dibromo-2-methylbenzoic acid is crucial for ensuring reliable downstream applications and the integrity of experimental results. The synthesis of this compound can result in a crude product containing unreacted starting materials, by-products, and other impurities. This guide provides a comparative overview of common laboratory techniques for its purification: acid-base extraction, recrystallization, and column chromatography.
General Purification Workflow
The initial crude product, after a synthetic workup, typically undergoes one or more purification steps to isolate the this compound from various impurities. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.
Safety Operating Guide
Navigating the Disposal of 3,5-Dibromo-2-methylbenzoic Acid: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 3,5-Dibromo-2-methylbenzoic acid, a halogenated aromatic carboxylic acid, requires specific procedures for its disposal to mitigate potential hazards and ensure regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices for the disposal of halogenated organic wastes.
The primary directive for the disposal of this compound is to treat it as a halogenated organic hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][4] The recommended and most environmentally sound method of disposal is high-temperature incineration at a licensed hazardous waste management facility.[1][5] These facilities are equipped with specialized flue gas scrubbers to neutralize hazardous combustion byproducts, such as hydrogen bromide.
Key Disposal Parameters for Halogenated Organic Acids
Given the lack of specific quantitative data for this compound, the following table summarizes the essential qualitative parameters for its disposal, based on established guidelines for halogenated organic compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of bromine atoms on the aromatic ring necessitates this classification, dictating the disposal pathway. |
| Primary Disposal Method | High-Temperature Incineration | Ensures the complete destruction of the compound and management of hazardous byproducts.[5] |
| Waste Segregation | Collect separately from non-halogenated organic and inorganic waste streams. | Prevents dangerous reactions and cross-contamination, and ensures proper disposal routing.[1][2] |
| Container Labeling | "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name. | Ensures clear identification and proper handling by waste management personnel.[6] |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially violent chemical reactions.[7][8] |
| Spill Residue | All contaminated materials (e.g., absorbents, PPE) must be disposed of as halogenated hazardous waste. | Ensures that all traces of the hazardous material are managed correctly.[9] |
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe collection, storage, and disposal of this compound waste from a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A full-length laboratory coat is mandatory.
-
II. Waste Collection and Segregation
-
Solid Waste:
-
Collect pure this compound, contaminated weighing papers, and other contaminated solid consumables (e.g., gloves, wipes) in a dedicated, sealable hazardous waste container designated for "Halogenated Organic Solids."[6]
-
-
Liquid Waste (Solutions):
III. Container Management and Labeling
-
Container Choice: Use a chemically compatible container with a secure, leak-proof lid.
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and specify "Halogenated Organic Waste."[6]
-
Keep an accurate record of the contents and their approximate quantities.
-
IV. Temporary Storage in the Laboratory
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Conditions: The storage area should be cool, dry, well-ventilated, and away from incompatible materials, especially strong oxidizing agents.[8]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent spills.
V. Spill and Decontamination Procedures
-
Containment: In the event of a spill, contain the area to prevent further spread.
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Use an inert absorbent material for liquid spills.
-
-
Disposal of Cleanup Materials: Place all contaminated absorbent materials, gloves, and other cleanup supplies into the designated "Halogenated Organic Solid Waste" container.[9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
VI. Final Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final incineration of the material in accordance with all local, regional, and national regulations.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. esemag.com [esemag.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3,5-Dibromo-2-methylbenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dibromo-2-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin and eye irritation, and respiratory tract irritation if inhaled.[1][2][3][4][5] Ingestion can be harmful.[3][4] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard and be equipped with side shields. A face shield is recommended for splash hazards.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally adequate for handling.[7] For prolonged contact, consult the glove manufacturer's resistance chart. |
| Body Protection | Laboratory Coat or Apron | A lab coat is standard. A chemical-resistant apron is advised for operations with a higher risk of splashes.[6][7] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory.[1][7] |
| Respiratory Protection | Fume Hood | All handling of the solid chemical that may generate dust should be conducted within a properly functioning fume hood to minimize inhalation risks.[1][2][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Preparation:
- Before beginning work, ensure that an eyewash station and safety shower are readily accessible.
- Review the Safety Data Sheet (SDS) for the most current and detailed information.[7][8]
- Prepare a designated and decontaminated workspace, preferably within a chemical fume hood.[1][2]
2. Handling and Use:
- Don the required PPE as outlined in the table above.
- Use scoops or spatulas made of corrosion-resistant material for transferring the solid.[6]
- Avoid generating dust. If dust is unavoidable, ensure the operation is performed within a fume hood.[2]
- When dissolving, slowly add the solid acid to the solvent with stirring. Never add the solvent to the solid, especially water, as this can generate heat.[2][8]
- Keep containers tightly closed when not in use.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area.
- Keep the container tightly sealed.[5][9]
- Segregate from incompatible materials such as strong oxidizing agents, bases, and other acids.[2][4]
- Store corrosive solids on lower shelves, below eye level.[1][2][8]
4. Spill Response:
- Small Spills: Alert personnel in the immediate area. Gently sweep up the solid material, minimizing dust generation. Place the spilled material into a labeled, sealed container for hazardous waste disposal.
- Large Spills: Evacuate the area and alert safety personnel. If trained and equipped, contain the spill using appropriate absorbent pads for corrosive solids. Place the contaminated materials in a sealed container for disposal.
- After cleanup, decontaminate the area with a suitable neutralizing agent if necessary, followed by a thorough water rinse.[1]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
1. Waste Segregation:
- Collect all solid waste and solutions containing this compound in a designated "Halogenated Organic Waste" container.[10][11][12]
- Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]
2. Container Management:
- Use only approved, leak-proof, and clearly labeled hazardous waste containers.[11][13]
- The label must include the words "Hazardous Waste" and the full chemical name of the contents.[11][12]
- Keep the waste container closed at all times except when adding waste.[11]
3. Final Disposal:
- Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Halogenated organic waste is typically disposed of via high-temperature incineration.[10][13][14]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
